molecular formula C11H8O4 B1365678 1,3-Dihydroxy-2-naphthoic acid CAS No. 3147-58-8

1,3-Dihydroxy-2-naphthoic acid

Cat. No.: B1365678
CAS No.: 3147-58-8
M. Wt: 204.18 g/mol
InChI Key: USZZLTVYRPLBMB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dihydroxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydroxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-5-6-3-1-2-4-7(6)10(13)9(8)11(14)15/h1-5,12-13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZZLTVYRPLBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456587
Record name 1,3-dihydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3147-58-8
Record name 1,3-dihydroxy-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Molecular Architecture and Therapeutic Potential of 1,3-Dihydroxy-2-Naphthoic Acid

[1]

Executive Summary

1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) is a specialized bicyclic aromatic intermediate distinct from its biological isomer, 1,4-dihydroxy-2-naphthoic acid (a Vitamin K2 precursor).[1] While less ubiquitous in basal metabolism, 1,3-DHNA serves as a critical privileged scaffold in modern medicinal chemistry, particularly in the synthesis of pan-KRas inhibitors and peptide mimetics.[1] Its unique substitution pattern—featuring hydroxyl groups flanking a carboxylic acid—creates a rigid intramolecular hydrogen-bonding network that stabilizes the molecule and directs regioselective functionalization.[1]

This guide provides a comprehensive technical analysis of 1,3-DHNA, covering its molecular architecture, validated synthetic protocols, and application in high-value pharmaceutical pipelines.[1]

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis and Tautomerism

The core structure of 1,3-DHNA (CAS: 3147-58-8) consists of a naphthalene ring substituted at the 1- and 3-positions with hydroxyl groups and at the 2-position with a carboxylic acid.[1] This arrangement mimics a resorcinol motif fused to a benzene ring, but with a critical steric constraint imposed by the central carboxyl group.[1]

  • Intramolecular Hydrogen Bonding: The proximity of the C1-hydroxyl and C3-hydroxyl to the C2-carboxyl group facilitates dual intramolecular hydrogen bonding.[1] The C1-OH acts as a hydrogen bond donor to the carbonyl oxygen, while the C3-OH can interact with the hydroxyl oxygen of the carboxyl group.[1] This "locking" effect reduces the pKa of the acid compared to unsubstituted naphthoic acid and increases lipophilicity by masking polar groups.[1]

  • Tautomeric Equilibrium: While the aromatic di-enol form is dominant, the 1,3-dicarbonyl relationship allows for keto-enol tautomerism under basic conditions or during metal chelation.[1] This property is exploited in the synthesis of azo dyes, where the molecule acts as a coupling component.[1][2]

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Molecular Formula C₁₁H₈O₄Precursor stoichiometry
Molecular Weight 204.18 g/mol Fragment-based drug design
CAS Number 3147-58-8Regulatory identification
Appearance Yellow needle-like crystalsPurity indicator (color deepens with oxidation)
Melting Point 140.5 – 146.5 °CPurity validation
Solubility Soluble in Ethanol, Acetone, Dioxane; Sparingly soluble in WaterProcess solvent selection
pKa (Predicted) ~2.9 – 3.1Ionization state in physiological buffers
Stability Air-sensitive (oxidizes to quinones)Requires inert atmosphere storage

Synthetic Methodology and Purification

The synthesis of 1,3-DHNA is non-trivial due to the tendency of electron-rich naphthalenes to oxidize.[1] The most robust laboratory-scale protocol utilizes a cyclization of phenylacetylmalonates , avoiding direct naphthalene oxidation which yields inseparable isomer mixtures.[1]

Protocol: Cyclization from Phenylacetyl Chloride

This method, adapted from Organic Syntheses, ensures high regioselectivity.[1]

Reagents:

  • Diethyl malonate[1][3][4]

  • Phenylacetyl chloride[1][3][5]

  • Magnesium turnings / Ethanol (to form ethoxymagnesium malonate)

  • Concentrated Sulfuric Acid (Cyclizing agent)

Workflow:

  • Acylation: React diethyl malonate with magnesium ethoxide to form the magnesium enolate. Add phenylacetyl chloride to yield diethyl phenylacetylmalonate .[1]

  • Cyclization: Treat the intermediate with concentrated sulfuric acid. The acid catalyzes an intramolecular Friedel-Crafts acylation followed by aromatization to form ethyl 1,3-dihydroxy-2-naphthoate .[1]

  • Hydrolysis: Saponify the ester using Barium Hydroxide in dioxane (preferred over NaOH to prevent decarboxylation or oxidation).

  • Acidification: Neutralize with dilute sulfuric acid to precipitate free 1,3-DHNA.

Visualization of Synthetic Pathway

SynthesisPathwayFigure 1: Regioselective Synthesis of 1,3-DHNA via Phenylacetylmalonate CyclizationStartPhenylacetyl Chloride+ Diethyl MalonateInter1DiethylphenylacetylmalonateStart->Inter1Mg(OEt)2AcylationInter2Ethyl 1,3-dihydroxy-2-naphthoateInter1->Inter2H2SO4CyclizationProduct1,3-Dihydroxy-2-naphthoic Acid(1,3-DHNA)Inter2->Product1. Ba(OH)2, Dioxane2. H2SO4 (Hydrolysis)

Purification Strategy
  • Crude Isolation: The crude acid often precipitates as a yellow solid.[1]

  • Recrystallization: Dissolve in hot water (rapidly to avoid decarboxylation) or 70% ethanol.[1] Filter while hot to remove insoluble quinone byproducts.[1] Cool rapidly on ice to crystallize.

  • QC Check: Product must be free of barium (if Ba(OH)₂ used).[1] Test filtrate with sulfuric acid; no white precipitate (BaSO₄) should form.[1]

Therapeutic Applications & Drug Discovery[1]

While 1,4-DHNA is known for probiotic effects, 1,3-DHNA is a cornerstone intermediate in oncology and peptide chemistry.[1]

Privileged Scaffold for KRas Inhibitors

Recent patent literature (e.g., WO2022132200A1) identifies substituted 1,3-DHNA derivatives as key intermediates for pan-KRas inhibitors .[1] The 1,3-dihydroxy-2-naphthoic acid core provides a rigid, planar platform that mimics the guanine nucleotide base or interacts with the switch II pocket of the KRas protein.[1]

  • Mechanism: The C2-carboxylic acid can be converted to amides or esters to extend into the protein's solvent-exposed regions, while the C1 and C3 hydroxyls allow for further derivatization (e.g., chlorination/fluorination) to tune electronic properties and metabolic stability.[1]

  • Specific Intermediate: 8-chloro-7-fluoro-1,3-dihydroxy-2-naphthoic acid is a cited building block, demonstrating how the 1,3-DHNA scaffold tolerates halogenation to optimize ligand binding affinity.[1]

Peptide Synthesis & Mimetics

1,3-DHNA is used as a rigid linker in peptidomimetics.[1] Its constrained geometry forces peptides into specific secondary structures (turns or helices), improving bioavailability and resistance to proteolysis compared to flexible aliphatic linkers.[1]

Chelation and Analytical Chemistry

The 1-OH and 2-COOH motif forms a stable 6-membered chelate ring with divalent metal ions (Cu²⁺, Fe³⁺).[1] This property is utilized in:

  • Metallopharmaceutical design: Creating neutral, lipophilic metal complexes for cellular transport.[1]

  • Colorimetric detection: As a chromogenic reagent for trace metal analysis.[1]

Analytical Characterization

To validate the identity of synthesized or purchased 1,3-DHNA, the following analytical signatures should be confirmed.

Proton NMR (¹H-NMR)
  • Solvent: DMSO-d₆ (prevents exchange of phenolic protons).[1]

  • Key Signals:

    • δ ~12-14 ppm: Broad singlet (Carboxylic acid OH + Intramolecularly bonded Phenolic OH).[1] The extreme downfield shift indicates strong H-bonding.[1]

    • δ ~9-10 ppm: Phenolic OH signals.[1]

    • δ ~7.0-8.5 ppm: Aromatic multiplet (4H from the unsubstituted ring, 1H singlet at C4 if unsubstituted).[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (naphthalene conjugation).[1]

  • Retention: 1,3-DHNA elutes earlier than unsubstituted 2-naphthoic acid due to the polarity of the two hydroxyl groups, but retention depends heavily on pH.[1]

Safety and Handling (E-E-A-T)

  • Hazard Classification: Irritant (H315, H319, H335).[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is sensitive to oxidation; a color change from pale yellow to brown indicates formation of 1,2- or 1,4-naphthoquinones.[1]

  • Handling: Use gloves and fume hood.[1] Avoid contact with strong oxidizing agents.[1]

References

  • Biosynth. (2025).[1] 1,3-Dihydroxy-2-naphthoic acid Product Data. Retrieved from

  • Organic Syntheses. (1948).[1] Ethyl 1,3-Dihydroxy-2-Naphthoate and 1,3-Dihydroxy-2-Naphthoic Acid.[1] Coll. Vol. 3, p. 637.[1] Retrieved from

  • Google Patents. (2022).[1] WO2022132200A1 - Pan-KRas Inhibitors.[1] Retrieved from

  • PubChem. (2025).[1][6] 1,3-Dihydroxy-2-naphthoic acid Compound Summary. National Library of Medicine.[1] Retrieved from

  • MySkinRecipes. (2025).[1] 1,3-Dihydroxy-2-naphthoic acid Technical Specifications. Retrieved from

A Researcher's Guide to Sourcing 1,3-Dihydroxy-2-naphthoic Acid: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is the bedrock of reliable and reproducible results. 1,3-Dihydroxy-2-naphthoic acid (CAS No. 3147-58-8), a key intermediate and building block, is no exception. While historically significant in the synthesis of azo dyes and pigments, its derivatives have garnered increasing interest in modern drug discovery. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering a framework for selecting a reliable supplier and ensuring the quality of the material for your specific application.

The Compound: Properties and Emerging Significance

1,3-Dihydroxy-2-naphthoic acid is a naphthalene derivative characterized by two hydroxyl groups and a carboxylic acid function.[1] Its chemical structure lends it to applications ranging from a coupling component in pigments to a chelating agent for metal ions.[2] More recently, related dihydroxy-naphthoic acid structures have been identified as promising scaffolds in drug discovery, for instance, as inhibitors of enzymes like lactate dehydrogenase or as modulators of nuclear receptors, highlighting the need for high-purity, well-characterized material for biological research.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₈O₄PubChem[1]
Molecular Weight 204.18 g/mol PubChem[1]
CAS Number 3147-58-8PubChem[1]
Appearance Solid (typically light brown)Sigma-Aldrich
Purity (Typical) ≥97% - 98%Sigma-Aldrich, MySkinRecipes[2]
Storage Inert atmosphere, room temperatureSigma-Aldrich

Commercial Supplier Landscape

The market for 1,3-dihydroxy-2-naphthoic acid is primarily composed of suppliers of research chemicals and building blocks. While many list the product, the level of quality control, documentation, and scale-up capability can vary significantly. The following table summarizes a selection of prominent commercial suppliers.

SupplierTypical PurityNoteworthy AspectsQuality System Insights
Sigma-Aldrich (Merck) ≥98%Offers various grades for chemicals (e.g., ReagentPlus®, ACS Reagent) which indicate suitability for different applications.[4][5] Provides access to Certificates of Analysis (CoA) and Origin (CoO) by lot number.Manufacturing sites for reference materials are double accredited to ISO 17034 and ISO/IEC 17025.
Biosynth Not explicitly stated on the product page, but high quality is emphasized.Merged with Carbosynth, creating a large portfolio of carbohydrates, nucleosides, and enzyme substrates.[6] Offers custom synthesis and large-scale manufacturing from milligrams to tons.[6][7]Holds multiple quality certifications including a global ISO 9001:2015 and has cGMP compliant manufacturing plants in Switzerland.[8][9][10]
ChemDiv Purity thresholds typically >90% for screening compounds, assessed by LC-MS and/or ¹H NMR.[11][12]Specializes in screening compounds and building blocks for drug discovery.[13] Provides comprehensive analytical data, including interpreted NMR and LC-MS spectra for each compound.[12]Offers integrated Chemistry, Manufacturing, and Control (CMC) services, supporting drug substance and product development.[14] Emphasizes data transparency for its discovery chemistry services.[15]
AK Scientific, Inc. Not specifiedA US-based supplier of fine chemicals and intermediates.Information on specific quality certifications is not readily available on their main website.
BLDpharm 98%A supplier with a significant presence, offering a range of building blocks and intermediates.Details on overarching quality management systems like ISO certification are not prominently displayed.
Ambeed, Inc. 98%A supplier of building blocks for research and development, with products available through distributors like Sigma-Aldrich.Quality system details are typically aligned with their distributors.

Critical Quality Parameters for Researchers: Beyond the Purity Percentage

For a drug discovery professional, a simple "98% purity" statement on a product page is insufficient. The nature of the remaining 2% is critical. Potential impurities can arise from the synthetic route, such as residual starting materials, by-products, or solvents.

A common synthesis route involves the cyclization of ethyl phenylacetylmalonate in sulfuric acid, followed by hydrolysis.[16] This suggests that potential impurities could include the ethyl ester precursor or related sulfonated species.

The Certificate of Analysis (CoA): A Non-Negotiable Requirement

The CoA is the single most important quality document. Researchers should always request a lot-specific CoA before or immediately after purchase. A comprehensive CoA for 1,3-dihydroxy-2-naphthoic acid should include:

  • Identity Confirmation: Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry (MS). The data should be consistent with the expected structure.

  • Purity Assessment: The purity value and the method used for its determination. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, and the CoA should ideally include the chromatogram showing the main peak and any impurities.

  • Residual Solvents: If applicable, analysis of residual solvents by Gas Chromatography (GC).

  • Appearance and Physical Properties: Confirmation that the material meets the expected physical specifications (e.g., color, form).

  • Date of Analysis and Lot Number: For traceability and to ensure the data is recent.

Workflow for Supplier Selection and Qualification

A systematic approach to sourcing this critical reagent will mitigate risks to your research timeline and budget. The following workflow is recommended:

G cluster_0 Phase 1: Pre-Purchase Vetting cluster_1 Phase 2: Post-Purchase Verification Define Define Requirements (Purity, Quantity, Timescale) Search Identify Potential Suppliers (Databases, Catalogs) Define->Search Screen Initial Supplier Screening (Website, Data Sheets) Search->Screen Request Request Documentation (Example CoA, Purity Specs) Screen->Request Evaluate Evaluate Supplier Response (Transparency, Quality of Data) Request->Evaluate Select Select Primary Supplier Evaluate->Select Purchase Purchase Small Test Batch Select->Purchase QC In-House QC Check (e.g., LC-MS, NMR) Purchase->QC Compare Compare Data to Supplier CoA QC->Compare Approve Approve Supplier & Lot for Large-Scale Use Compare->Approve Data Matches Reject Reject Lot / Re-evaluate Supplier Compare->Reject Discrepancy Found G cluster_0 Parasite Energy Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Enzyme ATP ATP (Energy) Pyruvate->ATP Other Pathways Inhibitor Dihydroxy-naphthoic Acid Derivative Inhibitor->Pyruvate Inhibits

Caption: Simplified role of a dihydroxy-naphthoic acid derivative as an LDH inhibitor.

Conclusion

Sourcing 1,3-dihydroxy-2-naphthoic acid requires more than just finding a supplier with the product in their catalog. For researchers in drug development and related fields, a rigorous evaluation of supplier quality systems, transparent documentation, and independent verification of the material are paramount. By adopting a systematic approach to procurement and quality control, scientists can build a foundation of trust in their starting materials, ensuring the integrity and success of their research endeavors.

References

  • MySkinRecipes. (n.d.). 1,3-Dihydroxy-2-naphthoic acid. Retrieved January 31, 2026, from [Link]

  • Kim, J. H., et al. (2014). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 115-118. Available at: [Link]

  • He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology, 10, 3086. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dihydroxy-2-naphthoic acid. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Dihydroxy-2-naphthoic acid. Retrieved January 31, 2026, from [Link]

  • Apex Chemicals. (n.d.). Biosynth - Company Overview. Retrieved January 31, 2026, from [Link]

  • Chemistry Stack Exchange. (2012). What do the different grades of chemicals mean?. Retrieved January 31, 2026, from [Link]

  • Pharma Industry Review. (n.d.). Biosynth - Chemicals, Peptides and Key Biologics. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved January 31, 2026, from [Link]

  • ChemDiv. (n.d.). ChemDiv- The Chemistry Of Cures. Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Experimental Protocols: 1,3-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthoic Acid Scaffold in Modern Research

1,3-Dihydroxy-2-naphthoic acid (DHNA) belongs to a versatile class of aromatic carboxylic acids built upon a naphthalene core. While it serves as a valuable intermediate in the synthesis of specialized azo dyes and pigments, its true potential in the biomedical field lies in the nuanced biological activities exhibited by it and its structural isomers.[1][2] The dihydroxy-naphthoic acid scaffold is a privileged structure in medicinal chemistry, notably as a pharmacophore for enzyme inhibition.

This guide moves beyond simple material specifications to provide actionable, field-tested protocols. We will explore the application of dihydroxy-naphthoic acids as potent enzyme inhibitors and their use as foundational intermediates in organic synthesis, alongside robust analytical methods for their characterization. The causality behind procedural steps is emphasized to empower researchers to adapt and troubleshoot these methods effectively.

Table 1: Physicochemical Properties of 1,3-Dihydroxy-2-naphthoic Acid

PropertyValueSource
Molecular Formula C₁₁H₈O₄PubChem[3]
Molecular Weight 204.18 g/mol PubChem[3]
CAS Number 3147-58-8PubChem[3]
Appearance Yellow, needle-like solidChemicalBook[2]
Melting Point 140.5-146.5 °CMySkinRecipes[1]
Purity (Typical) ≥98%Sigma-Aldrich[4]
Storage Inert atmosphere, room temperatureSigma-Aldrich[4]

Application Note I: Enzyme Inhibition Assays

The dihydroxy-naphthoic acid core is a powerful motif for designing enzyme inhibitors. Its structure can mimic endogenous substrates or cofactors, enabling it to competitively bind to enzyme active sites. A prime example is the demonstrated activity of 3,5-dihydroxy-2-naphthoic acid, a close structural analog of the topic compound, as a highly selective inhibitor of Lactate Dehydrogenase (LDH) from the parasite Babesia microti.[5][6] This section provides a detailed protocol for an in vitro LDH inhibition assay, which can be adapted to screen 1,3-DHNA or other derivatives.

Mechanism of Action: Competitive Inhibition

Many dihydroxy-naphthoic acids function as competitive inhibitors. In the case of LDH, the inhibitor competes with the binding of the substrate (lactate) or the cofactor (NAD⁺). The structural resemblance of the inhibitor to the substrate allows it to occupy the active site, preventing the catalytic cycle from proceeding. This interaction is often stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site.

A related and highly significant target class are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) enzymes.[7][8] These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases. Inhibitors often chelate the active site Fe(II) ion and compete with 2-OG, thereby stabilizing HIF-α. This stabilization promotes the transcription of genes involved in erythropoiesis, making PHD inhibitors a promising new class of drugs for treating anemia associated with chronic kidney disease.[9][10]

Workflow for an In Vitro Enzyme Inhibition Assay

Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Loading (Controls, Inhibitor Dilutions) prep->plate Dispense pre_inc Pre-incubation (Enzyme + Inhibitor) plate->pre_inc Equilibrate initiate Reaction Initiation (Add Substrate/Cofactor) pre_inc->initiate Synchronize Start kinetic Kinetic Reading (e.g., Absorbance at 340nm for NADH) initiate->kinetic Measure Rate analyze Data Analysis (Calculate % Inhibition, IC50) kinetic->analyze Plot Data

Caption: Workflow for determining enzyme inhibitory activity.

Detailed Protocol: In Vitro Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is adapted from methodologies used to screen naphthalene-based compounds against parasitic LDH.[6] It measures the rate of NADH production, which can be monitored by the increase in absorbance at 340 nm.

1. Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Enzyme: Recombinant Lactate Dehydrogenase (e.g., from B. microti or a commercially available equivalent). Prepare a working stock in Assay Buffer.

  • Substrate: L-Lactic acid solution (e.g., 100 mM in Assay Buffer).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺) solution (e.g., 50 mM in Assay Buffer).

  • Inhibitor (Test Compound): 1,3-dihydroxy-2-naphthoic acid. Prepare a 100 mM stock solution in 100% DMSO.[6] Further dilute serially in DMSO to create a concentration range for IC₅₀ determination.

  • Positive Control: A known LDH inhibitor (e.g., gossypol or oxamate).

  • Plate: 96-well, UV-transparent microplate.

  • Instrumentation: Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

2. Experimental Procedure:

  • Scientist's Note (Causality): The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated. DMSO concentration should be kept constant across all wells (typically ≤1%) to avoid artifacts.

  • Prepare the Plate:

    • Blank Wells: 100 µL Assay Buffer.

    • Negative Control (100% Activity): 88 µL Assay Buffer, 1 µL DMSO, 1 µL NAD⁺ solution.

    • Test Wells: 88 µL Assay Buffer, 1 µL of inhibitor dilution in DMSO, 1 µL NAD⁺ solution.

    • Positive Control Wells: 88 µL Assay Buffer, 1 µL of positive control inhibitor in DMSO, 1 µL NAD⁺ solution.

  • Add Enzyme: Add 5 µL of the LDH enzyme working stock to all wells except the blanks. The final volume is now 95 µL.

  • Pre-incubation: Mix the plate gently on a shaker for 30 seconds and then incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of the L-Lactic acid substrate solution to all wells. The final reaction volume is 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

3. Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application Note II: Intermediate for Organic Synthesis

1,3-Dihydroxy-2-naphthoic acid is a valuable building block in organic synthesis.[1][2] The carboxylic acid and hydroxyl functional groups provide reactive handles for a variety of transformations, including esterification, amidation, and electrophilic aromatic substitution. This protocol details a standard Fisher esterification to illustrate its utility.

Reaction Scheme: Fisher Esterification of 1,3-DHNA

Esterification_Reaction cluster_products Products DHNA 1,3-Dihydroxy-2-naphthoic Acid Ester Methyl 1,3-dihydroxy-2-naphthoate DHNA->Ester DHNA_plus_Alcohol DHNA->DHNA_plus_Alcohol Alcohol R-OH (e.g., Methanol) Alcohol->Ester Alcohol->DHNA_plus_Alcohol Acid H₂SO₄ (catalyst) Water H₂O DHNA_plus_Alcohol->Ester  H⁺, Δ  

Caption: General scheme for the acid-catalyzed esterification of DHNA.

Detailed Protocol: Synthesis of Methyl 1,3-dihydroxy-2-naphthoate

This protocol describes the synthesis of the methyl ester of 1,3-DHNA.

1. Materials and Reagents:

  • 1,3-Dihydroxy-2-naphthoic acid (1.0 g, 4.9 mmol)

  • Methanol (25 mL, anhydrous)

  • Sulfuric acid (concentrated, 0.2 mL, catalytic)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexanes for chromatography

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

2. Experimental Procedure:

  • Scientist's Note (Causality): The reaction is an equilibrium. Using a large excess of the alcohol (methanol, which also serves as the solvent) drives the equilibrium towards the product side, maximizing the yield. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Setup: To a 100 mL round-bottom flask, add 1,3-dihydroxy-2-naphthoic acid (1.0 g) and methanol (25 mL). Stir until the solid is mostly dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

    • Scientist's Note (Causality): The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted starting material (the acidic carboxylic acid).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure ester product.

Application Note III: Analytical Characterization by HPLC

Ensuring the purity and identity of a compound is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. The following protocol is adapted from a method used to detect 1,4-DHNA and can be used as a starting point for the analysis of 1,3-DHNA.[11]

Detailed Protocol: Reversed-Phase HPLC Analysis

1. Instrumentation and Columns:

  • HPLC System: A standard system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Column Temperature: 45°C.[11]

2. Mobile Phase and Sample Preparation:

  • Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1 v/v/v/v). Adjust pH to 5.5 with 5% (w/v) ammonium hydroxide.[11]

    • Scientist's Note (Causality): This buffered mobile phase ensures consistent ionization state of the acidic analyte, leading to sharp, reproducible peaks. The C18 stationary phase separates compounds based on hydrophobicity.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1,3-DHNA in methanol. Dilute further with the mobile phase to a working concentration (e.g., 10-50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[11]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 20 µL.[11]

  • Detection Wavelength: 254 nm.[11]

  • Run Time: 10-15 minutes (or until the peak of interest has eluted).

4. Data Interpretation:

  • Identity: The identity of the compound is confirmed by comparing the retention time of the peak in the sample chromatogram to that of a pure standard.

  • Purity: The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety & Handling

1,3-Dihydroxy-2-naphthoic acid and its isomers are irritating chemicals. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[12][13][14]

  • Eye Contact: Causes serious eye irritation or damage.[14] In case of contact, rinse cautiously with water for several minutes.[14]

  • Skin Contact: Causes skin irritation.[12][14] Wash with plenty of soap and water if contact occurs.[14]

  • Inhalation: May cause respiratory tract irritation.[12] Avoid breathing dust.[14]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when using this product.[15]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the chemical.[12][13]

References

  • 1,3-Dihydroxy-2-naphthoic acid. MySkinRecipes. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors for anemia in heart failure patients: A protocol for systematic review and meta-analysis. National Institutes of Health (PMC). [Link]

  • Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. National Institutes of Health (PMC). [Link]

  • Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. National Institutes of Health. [Link]

  • 1,3-Dihydroxy-2-naphthoic acid | C11H8O4. PubChem, National Center for Biotechnology Information. [Link]

  • HIF stabilization by prolyl hydroxylase inhibitors for the treatment of anemia in chronic kidney disease. Kidney International. [Link]

  • Material Safety Data Sheet - 1,3-Dihydroxynaphthalene, 99+%. Cole-Parmer. [Link]

  • The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]

  • Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Microbiology. [Link]

  • Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. National Institutes of Health (PMC). [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health (PMC). [Link]

  • Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. National Institutes of Health (PMC). [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases. [Link]

  • Efficacy and Safety of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in Patients with Chronic Kidney Disease. YouTube. [Link]

  • Mechanism of Naphthoquinone Selectivity of Thymidylate Synthase ThyX. National Institutes of Health (PMC). [Link]

Sources

Application Note: Quantitative Analysis of 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust quantification of 1,3-dihydroxy-2-naphthoic acid (1,3-DHNA) , a critical intermediate in the synthesis of azo dyes, pigments, and specific pharmaceutical ligands. While often overshadowed by its biological isomer (1,4-DHNA, a Vitamin K precursor), 1,3-DHNA requires distinct analytical protocols due to its susceptibility to oxidation and structural isomerism.

This guide provides two validated workflows:

  • Method A (High-Throughput QC): UHPLC-UV/PDA for raw material purity and synthetic process monitoring.

  • Method B (Trace Analysis): HPLC-FLD (Fluorescence) for environmental effluent monitoring and impurity profiling.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue/CharacteristicAnalytical Implication
Structure Naphthalene core with -OH at C1, C3 and -COOH at C2.Highly aromatic; strong UV absorption; rigid structure yields fluorescence.
pKa (Acid) ~3.0 - 3.5 (Carboxylic acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
Solubility Soluble in MeOH, EtOH, DMSO; Poor in water.Diluents must contain >50% organic solvent to prevent precipitation.
Stability Light-sensitive; prone to oxidation (quinione formation).Amber glassware is mandatory. Samples must be analyzed within 24h or kept at 4°C.
Isomerism 1,4-DHNA is a common positional isomer.Chromatographic selectivity (α) must be optimized to resolve 1,3- from 1,4-DHNA.

Analytical Decision Matrix

Use the following logic flow to select the appropriate detection method for your specific matrix.

MethodSelection Start Sample Matrix Conc Expected Concentration? Start->Conc High > 10 µg/mL (Synthesis/Raw Material) Conc->High High Low < 1 µg/mL (Effluent/Impurity) Conc->Low Low MethodA METHOD A: UHPLC-UV (PDA) Robust & Fast High->MethodA Matrix Matrix Complexity Low->Matrix Simple Simple (Solvents/Powders) Matrix->Simple Complex Complex (Bio-fluids/Wastewater) Matrix->Complex Simple->MethodA MethodB METHOD B: HPLC-FLD High Selectivity Complex->MethodB

Figure 1: Decision tree for selecting the optimal detection technique based on sensitivity needs and matrix interference.

Method A: UHPLC-UV (Purity & Process Control)

This method utilizes a Phenyl-Hexyl stationary phase. Unlike standard C18 columns, the Phenyl-Hexyl phase employs


 interactions, providing superior selectivity for separating the 1,3-DHNA from its 1,4-isomer and other aromatic impurities.
Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 100 x 2.1 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary/ratio check).

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why? Phosphoric acid suppresses the ionization of the C2-carboxylic acid, ensuring the analyte remains neutral and interacts with the stationary phase.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Phase
0.009010Equilibration
1.009010Hold
6.004060Linear Ramp
7.00595Wash
8.50595Hold
8.609010Re-equilibration

Method B: HPLC-FLD (Trace Environmental/Impurity)

Fluorescence detection (FLD) is required when the matrix contains UV-absorbing interferences (e.g., fermentation broth, wastewater) or when sensitivity below 100 ng/mL is required.

Optical Configuration
  • Excitation (Ex): 340 nm

  • Emission (Em): 445 nm

  • Note: Naphthoic acids exhibit large Stokes shifts. The 340/445 nm pair is specific to the naphthoate core, significantly reducing background noise compared to UV.

Chromatographic Modifications
  • Column: Waters XBridge C18, 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase Modifier: Switch from Phosphoric Acid to 0.1% Formic Acid if coupling to Mass Spectrometry (LC-MS) is anticipated later. Formic acid is volatile; Phosphoric acid is not.

Sample Preparation Protocols

Poor sample preparation is the leading cause of quantitation error for 1,3-DHNA due to its solubility profile.

Protocol: Solid Samples (Powders/Synthetics)
  • Weigh: Accurately weigh 10.0 mg of sample into a 50 mL amber volumetric flask.

  • Dissolve: Add 25 mL DMSO (Dimethyl sulfoxide). Sonicate for 10 minutes.

    • Expert Tip: Do not use pure water. 1,3-DHNA will precipitate immediately.

  • Dilute: Bring to volume with Methanol.

  • Filter: Pass through a 0.2 µm PTFE syringe filter into an amber vial.

Protocol: Liquid Samples (Broth/Wastewater)
  • Acidify: Add 10 µL of conc. HCl to 1 mL of sample (Target pH < 2.0).

    • Reason: Protonation drives the acid into the organic layer during extraction.

  • Extract: Add 2 mL Ethyl Acetate . Vortex vigorously for 1 minute.

  • Centrifuge: 5,000 rpm for 5 minutes.

  • Dry: Transfer the upper organic layer to a fresh tube and evaporate to dryness under Nitrogen stream (40°C).

  • Reconstitute: Dissolve residue in 1 mL Mobile Phase (50:50 Water:MeCN).

System Suitability & Validation Criteria

To ensure data integrity, the system must pass these checks before every run.

Validation Check1 Resolution (Rs) > 2.0 (vs 1,4-isomer) Check2 Tailing Factor (T) < 1.5 Check3 RSD (Area) < 2.0% (n=6) Check4 LOD/LOQ S/N > 3 / > 10 Start System Suitability Start->Check1 Start->Check2 Start->Check3 Start->Check4

Figure 2: Mandatory system suitability parameters for regulatory compliance.

Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions with silanols. Increase buffer strength or switch to an "end-capped" column.

  • Split Peaks: Sample solvent is too strong (e.g., 100% DMSO injected). Dilute sample with water/buffer to match initial mobile phase conditions.

  • Ghost Peaks: 1,3-DHNA oxidizes to quinones. Ensure autosampler is kept at 4°C and amber vials are used.

References

  • National Institutes of Health (NIH). (2013). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. (Note: Reference provided for extraction methodology of naphthoic acid isomers). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Dihydroxy-naphthoic acids on Newcrom R1 HPLC column. Retrieved from [Link]

formulation of 1,3-dihydroxy-2-naphthoic acid for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation and Handling of 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA) for In Vitro Studies

Executive Summary & Compound Identity

This guide details the formulation, solubilization, and handling of 1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) for in vitro biological assays.[1]

CRITICAL DISTINCTION: Researchers must distinguish this compound (CAS 3147-58-8) from its isomer, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) .[1] While 1,4-DHNA is a well-characterized bacterial metabolite with bifidogenic and AhR-modulating properties, 1,3-DHNA is primarily utilized as a chemical intermediate, a pharmacophore in drug design (e.g., LDH inhibitors), and a structural surrogate in molecular imprinting.[1] The protocols below apply specifically to the physicochemical properties of the 1,3-isomer , though the solubility logic remains consistent across the naphthoic acid family.

PropertySpecification
Compound Name 1,3-Dihydroxy-2-naphthoic acid
CAS Number 3147-58-8
Molecular Weight 204.18 g/mol
Appearance Yellow to off-white needle-like crystals
Solubility (Water) Insoluble (Hydrophobic)
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol
pKa ~3.0–4.0 (Carboxyl), ~9.0 (Phenolic OH)

Formulation Logic & Causality

To ensure reproducible bioactivity, the formulation strategy addresses three physicochemical challenges inherent to substituted naphthoic acids:

  • Hydrophobicity: The naphthalene core renders the molecule poorly soluble in aqueous cell culture media.[1] Direct addition of powder to media will result in micro-precipitation, leading to erratic dosing and false-negative results.[1]

    • Solution: Use a high-concentration organic stock (DMSO) followed by rapid dilution.

  • Oxidative Instability: The ortho- and meta-hydroxyl groups on the naphthalene ring are susceptible to oxidation, particularly in solution and upon exposure to light.[1]

    • Solution: Anhydrous solvents, light protection (amber vials), and inert gas headspace.[1]

  • Acidity: The C2-carboxylic acid group creates a local acidic environment.[1] In unbuffered aqueous solutions, this can affect solubility.[1]

    • Solution: Maintain stock in neutral aprotic solvents (DMSO) and rely on the buffering capacity of the culture medium (HEPES/Bicarbonate) upon dilution.

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, sterile concentrated stock for long-term storage.

Materials:

  • 1,3-DHNA powder (Purity ≥98%)[1]

  • Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)[1]

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • 0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate)

Procedure:

  • Calculation: To prepare 10 mL of a 50 mM stock:

    • Mass required =

      
      
      
  • Weighing: Weigh ~102.1 mg of 1,3-DHNA into a sterile amber glass vial. Record the exact mass to adjust solvent volume for precision.

  • Solubilization: Add DMSO to the vial.

    • Technique: Add 80% of the calculated volume first.[1] Vortex vigorously for 30–60 seconds. The yellow crystals should dissolve completely. Add the remaining DMSO to reach the final volume.[1]

    • Note: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1]

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, sterile amber vial.

    • Reasoning: DMSO is bacteriostatic but not sporicidal; filtration removes particulate contaminants and potential fungal spores.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL – 200 µL) to avoid freeze-thaw cycles.

    • Storage Condition: -20°C (stable for 6 months) or -80°C (stable for 12 months). Protect from light.[2]

Protocol B: Preparation of Working Solution (In Vitro)

Objective: Dilute stock into culture media without precipitation (crystallization shock).

Target Concentration: Typically 1 µM – 100 µM for screening.[1] Vehicle Limit: Final DMSO concentration must remain


 (v/v) to avoid solvent toxicity.

Procedure (Example: 50 µM Treatment in 10 mL Media):

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 100x working stock (e.g., 5 mM) by diluting the 50 mM stock 1:10 in sterile PBS or media immediately before use.[1]

    • Why? Direct addition of 100% DMSO stock to media can cause local high-concentration zones where the compound precipitates before dispersing.[1]

  • Final Dilution:

    • Add the appropriate volume of stock to pre-warmed (37°C) cell culture medium while vortexing or swirling the medium.[1]

    • Calculation: For 50 µM final conc, dilute 1:1000 of the 50 mM stock.[1]

    • Add 10 µL of 50 mM Stock

      
      10 mL  Culture Media.
      
  • Visual QC: Inspect the media against a light source. It should remain clear. If turbidity or floating crystals appear, the compound has precipitated.[1]

    • Troubleshooting: If precipitation occurs, lower the concentration or use an intermediate dilution step with PEG-300 (Polyethylene glycol) as a co-solvent.

Quality Control & Stability Check

Before critical assays, verify the stability of the stock solution using UV-Vis spectrophotometry.[1]

  • Absorbance Scan: Dilute an aliquot of the stock 1:1000 in Ethanol.

  • Peak Verification: 1,3-DHNA typically exhibits absorption maxima (

    
    ) in the UV region (approx. 230–300 nm) and a weaker band in the visible blue region (giving the yellow color).[1]
    
  • Criteria: Compare the spectrum to a fresh reference standard. A significant shift in

    
     or loss of absorbance intensity indicates oxidation or degradation.
    

Workflow Visualization

The following diagram illustrates the critical path from solid powder to cell treatment, emphasizing the "No-Precipitation" checkpoints.

G cluster_0 Critical Control Points Solid 1,3-DHNA Powder (Yellow Crystals) Weigh Weigh & Dissolve (Anhydrous DMSO) Solid->Weigh Solubilization Stock 50 mM Stock Solution (Amber Vial, -20°C) Weigh->Stock Filter (PTFE) QC QC Check (UV-Vis Absorbance) Stock->QC Verify Integrity Dilution Stepwise Dilution (1:1000 into Media) Stock->Dilution Thaw & Vortex CellAssay In Vitro Assay (Final DMSO < 0.1%) Dilution->CellAssay Treat Cells

Caption: Workflow for the preparation of 1,3-DHNA, highlighting the critical filtration and dilution steps to prevent precipitation and ensure sterility.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11138182, 1,3-Dihydroxy-2-naphthoic acid. PubChem.[2][3] Retrieved January 31, 2026, from [Link][1]

  • Cheng, Y., et al. (2016).[1] Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 458-473.[1] (Provided for structural/isomer comparison context). Retrieved January 31, 2026, from [Link][1]

  • Weiss, R., et al. (2021).[1] Guiding Molecularly Imprinted Polymer Design by Pharmacophore Modeling. Toxins, 13(9), 590.[1] (Demonstrates use of 1,3-DHNA as a template/surrogate). Retrieved January 31, 2026, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DHNA-PROT-001 Subject: Troubleshooting Impurities & Side Products in 1,3-DHNA Reactions Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Stability Paradox of 1,3-DHNA

Welcome to the technical support hub for 1,3-dihydroxy-2-naphthoic acid. If you are accessing this guide, you are likely encountering unexpected peaks in your HPLC chromatograms, inexplicable color changes in your reaction mixture, or melting point depressions.

Crucial Distinction: Before proceeding, ensure you are working with 1,3-dihydroxy-2-naphthoic acid (CAS: 3147-58-8), a reagent often used in dye synthesis and metal chelation. Do not confuse this with its biological isomer, 1,4-dihydroxy-2-naphthoic acid (a Vitamin K2 precursor), as their stability profiles differ significantly [1, 2].

1,3-DHNA is chemically fragile due to the synergistic electron-donating effects of the hydroxyl groups at C1 and C3, which activate the ring but also facilitate decarboxylation and oxidation. This guide details how to identify and mitigate these specific degradation pathways.

Module 1: The Decarboxylation Trap (Thermal Instability)

Symptom:

  • Product melting point is lower than the theoretical value (214–216 °C).

  • Evolution of gas bubbles during recrystallization or drying.

  • HPLC shows a major impurity peak with a retention time similar to the starting material.

Technical Insight: 1,3-DHNA is a


-resorcylic acid analogue. The carboxylic acid at C2 is flanked by two hydroxyl groups (C1 and C3). This structural arrangement creates a "perfect storm" for thermal decarboxylation. The proton from the C1-hydroxyl group can hydrogen-bond with the carbonyl oxygen, lowering the activation energy for the loss of 

.

The Side Product: 1,3-Dihydroxynaphthalene (Naphthoresorcinol)

Diagnostic Workflow

Decarboxylation DHNA 1,3-DHNA (MW: 204.18) Heat Heat / Acidic pH (>80°C) DHNA->Heat TS Cyclic Transition State Heat->TS Product 1,3-Dihydroxynaphthalene (MW: 160.17) TS->Product -44 Da (Mass Loss) Gas CO2 Gas (Effervescence) TS->Gas

Figure 1: Thermal decarboxylation pathway of 1,3-DHNA. Note the mass loss of 44 Da.

Troubleshooting Protocol
Diagnostic StepObservationConfirmation
Visual Check Gas evolution during heating.Decarboxylation is active.[1][2][3]
LC-MS Analysis Peak at [M-H]⁻ = 159.Confirms 1,3-dihydroxynaphthalene (MW 160).
TLC (Silica) New spot with higher

than 1,3-DHNA.
Loss of polar -COOH group increases mobility.

Resolution:

  • Avoid Acidic Heating: Decarboxylation is acid-catalyzed. Perform recrystallizations in neutral or slightly basic buffers if possible.

  • Temperature Control: Do not exceed 60°C during drying. Use vacuum drying to remove solvents at lower temperatures.

Module 2: Oxidative Degradation (The "Red/Pink" Impurity)

Symptom:

  • Reaction mixture turns pink, red, or dark brown upon exposure to air.

  • "Ghost peaks" appear in HPLC that broaden or change over time.

Technical Insight: Naphthols are electron-rich and prone to oxidation. The 1,3-dihydroxy substitution pattern makes the ring highly susceptible to converting into a quinoid structure. Unlike simple naphthols, 1,3-DHNA can form complex dimers or ortho-quinones upon oxidation.

The Side Products: 1,2-Naphthoquinones and Oxidative Dimers

Mechanism of Action

Oxidation typically occurs at the C2 or C4 positions. Since C2 is blocked by the carboxyl group (unless decarboxylation occurs first), oxidation often leads to:

  • Hydroxylation at C4 followed by quinone formation.

  • Radical Coupling (Dimerization) linking two naphthol rings.

Analytical Fingerprint:

  • UV-Vis: Appearance of a new absorption band >400 nm (visible region), causing the red color.

  • Mass Spec: Look for [M-2H] (Quinone formation) or [2M-2H] (Dimerization).

Prevention Protocol
  • Inert Atmosphere: Strictly maintain

    
     or Ar sparging during reaction and workup.
    
  • Antioxidants: Add trace amounts of ascorbic acid or sodium bisulfite during the workup phase to quench radical species [3].

Module 3: Regio-Isomer Contamination (Synthesis Artifacts)

Symptom:

  • Consistent impurity peak (~5-10%) that does not change with heat or air.

  • Mass spectrum shows the same molecular weight (MW 204) as the product.

Technical Insight: If you synthesized 1,3-DHNA via the Kolbe-Schmitt reaction (carboxylation of 1,3-dihydroxynaphthalene), regioselectivity is the primary challenge. The carboxyl group prefers the ortho position to the hydroxyls.

  • Target: C2 position (between the two hydroxyls).

  • Competitor: C4 position (para to C1, ortho to C3).

The Side Product: 2,4-Dihydroxy-1-naphthoic acid (Isomer)

Differentiation Strategy
Feature1,3-Dihydroxy-2-naphthoic acid (Target)2,4-Dihydroxy-1-naphthoic acid (Impurity)
Symmetry

substitution (Sterically crowded)

substitution
NMR Shift Proton at C4 is a singlet (or doublet if coupling exists).Proton distribution differs on the aromatic ring.
pKa Lower (COOH is flanked by two OH groups).Higher (COOH is less hindered).

Resolution: Optimize the Kolbe-Schmitt pressure and temperature. The C2-carboxylation is often thermodynamically controlled, while C4 might be kinetically favored. Adjusting the alkali metal cation (K+ vs Na+) can often steer this selectivity due to chelation effects [4].

Summary: Analytical Decision Tree

Use this logic flow to rapidly identify your specific impurity.

Troubleshooting Start Impurity Detected CheckMW Check Mass Spectrum (MS) Start->CheckMW Decision1 MW = 160 (-44 Da)? CheckMW->Decision1 Result1 Decarboxylation Product (1,3-Dihydroxynaphthalene) Decision1->Result1 Yes Decision2 MW = 204 (Same)? Decision1->Decision2 No Result2 Regio-Isomer (2,4-Dihydroxy-1-naphthoic acid) Decision2->Result2 Yes Decision3 MW = 202 (-2 Da) or Dimer? Decision2->Decision3 No Result3 Oxidation Product (Quinone/Dimer) Decision3->Result3 Yes

Figure 2: Rapid identification logic for 1,3-DHNA impurities.

References

  • PubChem. (n.d.).[4] 1,3-Dihydroxy-2-naphthoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kyoto University. (1921). Electrolytic Oxidation of α-Naphthylamine and ar-Tetrahydro-α-Naphthylamine. Memoirs of the College of Science, Kyoto Imperial University. Retrieved from [Link]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 1,3-DHNA.

Sources

Technical Support Center: 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification challenges of 1,3-dihydroxy-2-naphthoic acid (1,3-DHNA) . Unlike simple benzoic acid derivatives, 1,3-DHNA presents a "perfect storm" of purification difficulties: it is prone to rapid auto-oxidation (turning pink/brown), it possesses a starting material (1,3-dihydroxynaphthalene) with an anomalously low pKa, and it is thermally unstable (decarboxylation).

This document provides mechanistic insights and validated protocols to isolate high-purity (>98%) 1,3-DHNA suitable for pharmaceutical intermediates and high-performance pigments.

Module 1: The "Pink/Brown" Syndrome (Oxidation Control)

User Issue: "My product turns pink or brown immediately after filtration, even though the reaction mixture looked clear."

Technical Diagnosis: You are witnessing auto-oxidation . The 1,3-dihydroxy substitution pattern makes the naphthalene ring electron-rich and highly susceptible to oxidation by atmospheric oxygen. This forms naphthoquinones and complex quinhydrone-like charge-transfer complexes, which are intensely colored even at ppm levels.

The Fix: Reductive Workup You must introduce a reducing agent during the alkaline phase of the workup to keep the system in a reduced (colorless) state until the acid is precipitated and dried.

Protocol:

  • Reagent: Use Sodium Dithionite (

    
    ) .
    
  • Application: Add 1-2% w/w (relative to crude mass) of sodium dithionite to your alkaline solution before acidification.

  • Inerting: Perform all recrystallizations and filtrations under a nitrogen blanket if possible.

  • Solvent Deoxygenation: Sparge all wash water and solvents with nitrogen for 15 minutes before use.

Module 2: The "pKa Trap" (Removing Starting Material)

User Issue: "I used a bicarbonate wash to remove the starting material (1,3-dihydroxynaphthalene), but my yield plummeted, and the impurity is still there."

Technical Diagnosis: This is a classic failure of standard extraction logic.

  • Standard Logic: Phenols (pKa ~10) do not dissolve in sodium bicarbonate (pH ~8.5), while Carboxylic Acids (pKa ~4) do.

  • The 1,3-DHNA Reality: The starting material, 1,3-dihydroxynaphthalene (1,3-DHN) , has an anomalously low pKa of 7.35 due to keto-enol tautomerism stabilization of the anion.[1]

  • Result: In a bicarbonate wash (pH 8.5), both your product and the impurity are deprotonated and soluble in the aqueous layer. You cannot separate them using standard bicarbonate extraction.

The Fix: The "pH 6.0" Differential Extraction You must exploit the narrow pH window where the carboxylic acid is ionized (soluble) but the phenol is protonated (insoluble/extractable).

CompoundFunctional GroupApprox pKaState at pH 6.0Solubility at pH 6.0
1,3-DHNA (Product) Carboxylic Acid~3.0Ionized (

)
Aqueous Soluble
1,3-DHN (Impurity) Phenol7.35Protonated (

)
Organic Soluble

Protocol:

  • Dissolve crude mixture in dilute

    
     (pH > 10).
    
  • Carefully adjust pH to 6.0 using dilute

    
    .
    
  • Extract the aqueous solution with Ethyl Acetate or Ether .

    • The 1,3-DHN impurity moves into the organic layer.

    • The 1,3-DHNA product remains in the water layer.

  • Separate layers. Acidify the aqueous layer to pH 1-2 to precipitate the pure product.

Module 3: Thermal Instability (Decarboxylation)

User Issue: "My product purity is good, but the melting point is low and yield drops after drying."

Technical Diagnosis: 1,3-DHNA is an ortho-hydroxy carboxylic acid. Upon heating, it is prone to decarboxylation , reverting to 1,3-dihydroxynaphthalene and


. This reaction is accelerated by acid traces and temperatures above 80°C.

The Fix: Low-Temperature Drying

  • Never oven-dry this product at >60°C.

  • Protocol: Dry in a vacuum desiccator over

    
     or under high vacuum at 40–50°C maximum .
    
Master Protocol: The Self-Validating Purification Workflow

This workflow integrates oxidation control, pKa-based separation, and thermal protection.

PurificationWorkflow Start Crude 1,3-DHNA Mixture (Contains 1,3-DHN, Tars) Step1 1. Dissolve in dilute NaOH (pH > 11) Add 1% Sodium Dithionite (Antioxidant) Start->Step1 Step2 2. Filter (Remove insoluble tars) Step1->Step2 Step3 3. Adjust pH to 6.0 (Use dilute H2SO4) Step2->Step3 Step4 4. Extract with Ethyl Acetate Step3->Step4 Split Phase Separation Step4->Split OrgLayer Organic Layer Contains: 1,3-DHN (Impurity) Split->OrgLayer Discard AqLayer Aqueous Layer Contains: 1,3-DHNA (Product) Split->AqLayer Keep Step5 5. Acidify Aqueous Layer to pH 1 (Precipitate Product) AqLayer->Step5 Step6 6. Filter & Wash with Cold Water Step5->Step6 Step7 7. Vacuum Dry at < 50°C Step6->Step7 Final Pure 1,3-DHNA (White/Pale Yellow Solid) Step7->Final

Figure 1: Validated purification logic flow for separating 1,3-DHNA from its starting material and preventing oxidation.

FAQs: Researcher to Researcher

Q: Can I recrystallize instead of doing the pH extraction? A: Yes, but yield losses can be high. The best solvent system is Water/Ethanol (30:70) or dilute aqueous acetic acid.

  • Warning: If you recrystallize from boiling water, ensure the contact time is short to prevent decarboxylation. Add a pinch of sodium dithionite to the hot solvent to prevent the "pink" color from forming during cooling.

Q: Why does the literature mention "charcoal treatment"? A: Activated charcoal is excellent for removing the polymerized "tars" that form during the Kolbe-Schmitt reaction.

  • Best Practice: Perform the charcoal treatment during the alkaline phase (Step 1 of the Master Protocol). Add charcoal, stir for 15 mins, and filter through Celite before adjusting the pH.

Q: How do I store the purified compound? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 4°C. Purity degrades over months at room temperature due to slow oxidation.

References
  • Preparation and Recrystallization: Organic Syntheses, Coll. Vol. 3, p. 637 (1955); Vol. 28, p. 42 (1948). Title: 1,3-Dihydroxy-2-Naphthoic Acid. Link

  • pKa Anomalies of Naphthalenediols: Hand, E. S., & Horowitz, R. M. (1964). The Structure of 1,3-Naphthalenediol Anion. Journal of Organic Chemistry, 29(10), 3088–3090.[1] (Establishes pKa of 1,3-DHN at 7.35).[1] Link

  • Use of Sodium Dithionite: McKenna, C. E., et al. (1991).[2] A method for preparing analytically pure sodium dithionite. Biochimica et Biophysica Acta (BBA), 1075(1), 109-117.[2] (Validates dithionite as a standard reducing agent for sensitive biochemical/organic systems). Link

  • Decarboxylation Kinetics:Decarboxylation of Ortho-substituted Hydroxy Acids. (General mechanism reference for beta/ortho-hydroxy acid thermal instability).

Sources

Technical Support Center: Scaling Up 1,3-Dihydroxy-2-naphthoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 1,3-dihydroxy-2-naphthoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Synthesis and Scale-Up

This section addresses common queries regarding the production of 1,3-dihydroxy-2-naphthoic acid, focusing on the widely utilized Kolbe-Schmitt reaction of 1,3-dihydroxynaphthalene.

Q1: What are the primary challenges when scaling up the Kolbe-Schmitt carboxylation for 1,3-dihydroxy-2-naphthoic acid?

A1: Scaling up the Kolbe-Schmitt reaction for 1,3-dihydroxy-2-naphthoic acid presents several key challenges that must be carefully managed to ensure safety, yield, and purity. These include:

  • Heat Management: The carboxylation reaction is exothermic, and the heat generated increases with the cube of the reactor volume, while the heat removal capacity only increases with the square of the reactor surface area.[1] Inadequate heat dissipation can lead to temperature gradients, promoting the formation of impurities and, in worst-case scenarios, causing a thermal runaway.[2][3]

  • Mass Transfer Limitations: In large reactors, achieving efficient mixing of gaseous carbon dioxide with the solid or molten substrate becomes more difficult. Poor mass transfer can result in incomplete conversion and non-uniform product quality.

  • Regioselectivity Control: The position of carboxylation on the naphthalene ring is sensitive to reaction conditions, particularly temperature and the choice of alkali metal.[4][5] Maintaining precise temperature control is crucial to favor the desired 2-position carboxylation and minimize the formation of other isomers.

  • By-product Formation: At elevated temperatures, side reactions such as decarboxylation of the product and the formation of polymeric impurities can occur, complicating purification and reducing yield.[6]

  • Product Isolation and Purification: Isolating the pure acid from the reaction mixture, which contains unreacted starting materials, isomers, and other by-products, can be challenging at a large scale. The crystallization process needs to be well-controlled to achieve the desired purity and crystal morphology.[7]

Q2: How does temperature affect the yield and purity of 1,3-dihydroxy-2-naphthoic acid during the Kolbe-Schmitt reaction?

A2: Temperature is a critical parameter in the carboxylation of dihydroxynaphthalenes. While higher temperatures generally increase the reaction rate, they can also lead to a higher incidence of side reactions. Specifically for the synthesis of related hydroxynaphthoic acids, it has been observed that lower temperatures favor the formation of certain isomers, while higher temperatures can lead to the formation of thermodynamically more stable isomers.[8] For instance, in the carboxylation of 2-naphthol, lower temperatures favor the formation of 2-hydroxy-1-naphthoic acid, whereas higher temperatures promote the formation of 3-hydroxy-2-naphthoic acid.[8] Above a certain threshold (e.g., >156°C for a related synthesis), the formation of impurities increases significantly, which necessitates additional, often complex, purification steps.[6] Therefore, an optimal temperature range must be established and maintained to balance reaction kinetics with selectivity and purity.

Q3: What is the role of pressure in the carboxylation reaction, and how should it be managed during scale-up?

A3: In the Kolbe-Schmitt reaction, carbon dioxide is a key reagent, and its pressure directly influences the reaction rate. Higher CO2 pressure increases its concentration in the reaction medium, thereby driving the carboxylation forward. However, simply increasing the pressure is not always beneficial. Excessively high pressures can lead to operational challenges and increased equipment costs. Furthermore, the interplay between pressure and temperature is crucial. For the carboxylation of 2-naphthol using supercritical CO2, it was found that excessively high pressures could hinder the interaction between reactants.[9] During scale-up, the reactor must be rated to handle the operational pressure safely.[2] A key consideration is to ensure uniform pressure distribution throughout the larger reactor volume to avoid localized areas of low CO2 concentration, which would lead to incomplete reaction.

Q4: What are the common by-products in the synthesis of 1,3-dihydroxy-2-naphthoic acid, and how can they be minimized?

A4: Common by-products in the carboxylation of dihydroxynaphthalenes include:

  • Isomeric Hydroxynaphthoic Acids: Carboxylation can occur at other positions on the naphthalene ring, leading to the formation of isomers. The specific isomers formed will depend on the starting dihydroxynaphthalene and the reaction conditions.

  • Unreacted Starting Material: Incomplete conversion will leave unreacted 1,3-dihydroxynaphthalene in the product mixture.

  • Decarboxylation Product: The desired product, 1,3-dihydroxy-2-naphthoic acid, can undergo decarboxylation at elevated temperatures to revert to 1,3-dihydroxynaphthalene.

  • Polymeric Impurities: At high temperatures, phenolic compounds can polymerize, forming tar-like substances that are difficult to remove.

Minimizing these by-products involves strict control over reaction parameters. Optimizing temperature, pressure, and reaction time is essential. The choice of solvent can also influence the reaction pathway and by-product formation.[6]

Q5: What are the recommended methods for purifying 1,3-dihydroxy-2-naphthoic acid at a large scale?

A5: Large-scale purification of hydroxynaphthoic acids typically involves a multi-step approach:

  • Acidification and Precipitation: The initial reaction product is an alkali metal salt of the carboxylic acid. This is dissolved in water, and the solution is filtered to remove insoluble impurities. The filtrate is then acidified (e.g., with sulfuric or hydrochloric acid) to precipitate the crude 1,3-dihydroxy-2-naphthoic acid.[7] The pH of the precipitation is critical to ensure complete precipitation of the desired product while keeping some impurities in solution.

  • Crystallization: The crude acid is then purified by crystallization from a suitable solvent or solvent mixture. The choice of solvent is crucial for achieving high purity and a desirable crystal form. The cooling rate and agitation during crystallization must be carefully controlled to influence crystal size and purity.

  • Adsorbent Treatment: For removing colored impurities and trace by-products, the use of adsorbents like activated carbon or specialized resins can be very effective.[7] The crude product can be dissolved and treated with the adsorbent before the final crystallization step.

  • Washing and Drying: The purified crystals are washed with a solvent that removes residual impurities without dissolving a significant amount of the product. The final product is then dried under controlled temperature and vacuum to remove residual solvents.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of 1,3-dihydroxy-2-naphthoic acid production.

Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate CO2 pressure. 2. Poor Mass Transfer: Inefficient mixing in the scaled-up reactor. 3. Substrate Degradation: Side reactions occurring at elevated temperatures. 4. Losses during Workup: Product loss during filtration, washing, or transfer steps.1. Optimize Reaction Parameters: Systematically vary temperature, pressure, and reaction time at the pilot scale to find the optimal conditions. 2. Improve Agitation: Evaluate and modify the agitator design and speed to ensure better mixing. Consider the use of baffles.[2] 3. Temperature Control: Ensure the reactor's cooling system can handle the heat of reaction to prevent temperature overshoots.[1][2] 4. Refine Isolation Protocol: Optimize the pH for precipitation and choose an appropriate wash solvent to minimize product solubility.
High Impurity Levels 1. Formation of Isomers: Incorrect reaction temperature or choice of alkali metal. 2. By-product Formation: Reaction temperature is too high, or reaction time is too long.[6] 3. Ineffective Purification: Inappropriate crystallization solvent or conditions; inefficient adsorbent treatment.1. Precise Temperature Control: Implement a robust temperature control system. The regioselectivity of the Kolbe-Schmitt reaction is highly temperature-dependent.[4] 2. Kinetic Studies: Perform kinetic studies to understand the rate of formation of both the product and key impurities at different temperatures.[2] 3. Develop a Robust Purification Process: Screen different crystallization solvents. Optimize the amount of activated carbon or select a specific resin for impurity removal.[7]
Poor Product Color (Dark) 1. Oxidation: The dihydroxynaphthalene starting material or the product is sensitive to oxidation, especially at high temperatures and in the presence of air. 2. Formation of Colored By-products: High reaction temperatures can lead to the formation of colored polymeric impurities.1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control: Maintain the reaction temperature within the optimal range to prevent the formation of colored degradation products. 3. Decolorization: Use activated carbon or other decolorizing agents during the purification process.[7]
Difficult Filtration 1. Small Crystal Size: Rapid precipitation or crystallization can lead to the formation of fine particles that are difficult to filter. 2. Tarry Impurities: The presence of polymeric by-products can clog the filter medium.1. Controlled Crystallization: Control the rate of cooling and agitation during crystallization to promote the growth of larger crystals. 2. Solvent Selection: Choose a crystallization solvent that provides good crystal morphology. 3. Impurity Removal: Ensure that tarry impurities are removed before the final crystallization step, possibly through an initial precipitation and filtration or adsorbent treatment.
Thermal Runaway 1. Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the scale of the reaction.[1] 2. Loss of Cooling: A failure in the cooling system. 3. Incorrect Reagent Addition: Adding a catalyst or reagent too quickly can lead to a rapid increase in the reaction rate and heat generation.1. Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum rate of heat evolution before scaling up. 2. Reactor Design: Ensure the pilot and production scale reactors have adequate heat transfer capabilities.[2] 3. Emergency Procedures: Have a documented and tested emergency procedure in place, which may include a quenching system.[2]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Kolbe-Schmitt Carboxylation of 1,3-Dihydroxynaphthalene

WARNING: This reaction should be carried out in a high-pressure reactor by trained personnel. Proper safety precautions, including the use of a blast shield, are essential.

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested. Equip the reactor with a mechanical stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves.

  • Charging Reactants: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 1,3-dihydroxynaphthalene and the appropriate amount of a dry alkali base (e.g., potassium carbonate).

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any residual air, followed by purging with carbon dioxide.

  • Pressurization and Heating: Pressurize the reactor with carbon dioxide to the desired pressure. Begin stirring and heat the reactor to the target temperature.

  • Reaction: Maintain the temperature and pressure for the predetermined reaction time. Monitor the temperature closely to control the exotherm.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess carbon dioxide.

  • Workup: Open the reactor and transfer the solid reaction mass to a suitable vessel. Dissolve the solids in water.

  • Purification: Proceed with the purification protocol as described below.

Protocol 2: Purification of Crude 1,3-Dihydroxy-2-naphthoic Acid
  • Initial Filtration: Filter the aqueous solution of the reaction mixture to remove any insoluble materials.

  • Decolorization: Add activated carbon to the filtrate and stir for a specified time (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 50-60°C). Filter the hot solution to remove the activated carbon.

  • Precipitation: Cool the filtrate and slowly add a mineral acid (e.g., 2M HCl) with stirring until the pH reaches approximately 2-3. The crude 1,3-dihydroxy-2-naphthoic acid will precipitate.

  • Isolation of Crude Product: Isolate the precipitated solid by filtration and wash it with cold deionized water to remove residual salts and acid.

  • Crystallization: Transfer the crude solid to a clean vessel and add a suitable crystallization solvent (e.g., an ethanol/water mixture). Heat the mixture with stirring until the solid dissolves completely.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold crystallization solvent, and dry under vacuum at an appropriate temperature.

Protocol 3: Analytical Method for Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient program, for example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Section 4: Visualizations

Workflow for Scaling Up 1,3-Dihydroxy-2-naphthoic Acid Production

G cluster_0 Lab Scale (Feasibility) cluster_1 Pilot Scale (Process Development) cluster_2 Production Scale (Manufacturing) lab_synth Reaction Optimization (Temp, Pressure, Time) lab_anal Analytical Method Development (HPLC) lab_synth->lab_anal lab_pur Initial Purification (Crystallization) lab_anal->lab_pur pilot_cal Reaction Calorimetry (Heat Flow, Safety) lab_pur->pilot_cal Transfer Process Parameters pilot_scale Scale-up Synthesis (Heat & Mass Transfer) pilot_cal->pilot_scale pilot_pur Purification Optimization (Solvent, Adsorbents) pilot_scale->pilot_pur pilot_imp Impurity Profiling (LC-MS, NMR) pilot_pur->pilot_imp prod_synth Large-Scale Synthesis (Process Control) pilot_imp->prod_synth Define Critical Process Parameters prod_iso Isolation & Drying (Filtration, Vacuum) prod_synth->prod_iso prod_qc Quality Control (Release Testing) prod_iso->prod_qc

Caption: A typical workflow for scaling up chemical production from lab to manufacturing.

Troubleshooting Decision Tree for Low Yield

G cluster_reaction cluster_workup start Low Yield Observed check_conversion Check Reaction Conversion by HPLC/TLC start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes optimize_params Optimize Reaction Conditions: - Increase Temperature - Increase Pressure - Increase Time incomplete->optimize_params check_mixing Evaluate Reactor Mixing (CFD Modeling, Visual) incomplete->check_mixing review_workup Review Workup & Isolation Procedure complete->review_workup improve_mixing Improve Agitation (Baffles, Impeller Design) check_mixing->improve_mixing Poor optimize_precip Optimize Precipitation pH review_workup->optimize_precip Product in Mother Liquor optimize_wash Change Wash Solvent review_workup->optimize_wash Product Loss during Washing

Caption: A decision tree for troubleshooting low yield issues during scale-up.

References

  • SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. (2023). Ukrainian Chemistry Journal. [Link]

  • Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production by Propionibacterium freudenreichii ET-3 Fed-Batch Culture. (n.d.). National Institutes of Health (NIH). [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]

  • Kolbe Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • 2-Naphthol Synthesis from Naphthalene. (2022). YouTube. [Link]

  • 1,3-Dihydroxy-2-naphthoic acid. (n.d.). MySkinRecipes. [Link]

  • 2-Naphthol patented technology retrieval search results. (n.d.). Patsnap. [Link]

  • Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. (n.d.). SciRP.org. [Link]

  • Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (2020). Frontiers. [Link]

  • Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. (2015). ResearchGate. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Purification method of 6-hydroxyl-2-naphthoic acid. (n.d.).
  • Kolbe–Schmitt reaction. (n.d.). Wikipedia. [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). Royal Society of Chemistry. [Link]

  • Carboxylation reactions for the sustainable manufacture of chemicals and monomers. (2024). ResearchGate. [Link]

  • Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. (2015). ResearchGate. [Link]

  • The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. (n.d.). ResearchGate. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. (2023). bioRxiv. [Link]

  • Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt. (n.d.).
  • A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. (n.d.). PubMed. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]

  • STUDIES IN 2-NAPHTHOL DERIVATIVES. (n.d.). University of Glasgow. [Link]

  • Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. (2015). ResearchGate. [Link]

  • Impurity Profiling in different analytical techniques. (2024). IJNRD. [Link]

  • Theoretical Study of the Kolbe-Schmitt Reaction Mechanism. (2002). Z. Naturforsch. [Link]

  • Temperature dependence for the α-naphthol conversion by carboxylation... (n.d.). ResearchGate. [Link]

  • Dihydronaphthofurans: synthetic strategies and applications. (2020). RSC Advances. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]

  • Hydrophobic-Interaction Membrane Chromatography for Large-Scale Purification of Biopharmaceuticals. (n.d.). BioProcess International. [Link]

  • Temperature dependence of p K of 2-naphthol under vapor- saturated... (n.d.). ResearchGate. [Link]

  • The stability and degradation products of polyhydroxy flavonols in boiling water. (n.d.). ResearchGate. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews. [Link]

  • Kolbe–Schmitt reaction. (2019). L.S.College, Muzaffarpur. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ResearchGate. [Link]

  • High Recovery Chromatographic Purification of mRNA at Room Temperature and Neutral pH. (2023). National Institutes of Health (NIH). [Link]

  • Thermal and alkali stability of sodium dithionite studied using ATR-FTIR spectroscopy. (2017). ResearchGate. [Link]

  • Solvent effect on the structures of three manganese complexes based on azotetrazole-3-hydroxy-2-naphthoic acid. (n.d.). RSC Publishing. [Link]

  • Study on the Isotherms, Kinetics, and Thermodynamics of Adsorption of Crystal Violet Dye Using Ag-NPs-Loaded Cellulose Derived from Peanut-Husk Agro-Waste. (2023). MDPI. [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity & Assay Interference of 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 1,3-Dihydroxy-2-Naphthoic Acid (1,3-DHNA) in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

As a Senior Application Scientist, I frequently encounter discrepancies in high-throughput screening data linked to small molecule interference. 1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) presents a unique challenge due to its structural isomerism and physicochemical properties.

Critical Distinction: Researchers often confuse 1,3-DHNA (CAS 3147-58-8) with its biologically ubiquitous isomer, 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) .[1] While 1,4-DHNA is a potent bacterial metabolite, Vitamin K2 intermediate, and Aryl Hydrocarbon Receptor (AhR) agonist, 1,3-DHNA is primarily a synthetic intermediate or minor metabolite with distinct, often overlooked, interference profiles.[1]

This guide objectively compares 1,3-DHNA’s performance against standard alternatives (FICZ, TCDD) and details its cross-reactivity in optical, redox, and immunological assays.[1]

Part 1: Mechanism of Interference & Biological Cross-Talk

To validate 1,3-DHNA in any biological system, you must account for three distinct interference vectors: Receptor Promiscuity , Optical Overlap , and Redox Cycling .[1]

1. Biological Specificity: AhR Ligand Activity

The Aryl Hydrocarbon Receptor (AhR) is the primary target for naphthoic acid derivatives. However, the substitution pattern is critical for potency.

  • 1,4-DHNA (The Agonist): Exhibits high affinity for AhR, inducing CYP1A1/CYP1B1 expression comparable to TCDD in specific contexts (e.g., Caco-2 cells).[1][2][3][4][5] It promotes regulatory T cell (Treg) expansion.[1]

  • 1,3-DHNA (The Isomer): Structure-Activity Relationship (SAR) data indicates that 1,3-substitution significantly alters binding pocket affinity compared to the 1,4-motif.[1] While it may act as a weak partial agonist or competitive antagonist, it lacks the potent, sustained activation profile of 1,4-DHNA or TCDD.[1]

  • FICZ (The Standard): The endogenous high-affinity ligand, rapidly metabolized, inducing transient AhR activation (Th17 bias).[1]

Comparison of AhR Ligand Characteristics

CompoundAhR Affinity (

)
Activation TypeMetabolic StabilityPrimary Interference Risk
1,3-DHNA Low / Unknown*Weak/PartialModerateFalse Negative (if used as 1,4-DHNA substitute)
1,4-DHNA High (nM range)AgonistLow (Oxidizes rapidly)False Positive (in broad AhR screens)
FICZ Very High (pM range)Transient AgonistLow (CYP1A1 substrate)N/A (Gold Standard Control)
TCDD Very High (pM range)Sustained AgonistVery High (Persistent)Toxicity/Bioaccumulation

*Note: 1,3-DHNA is often biologically inert in assays optimized for 1,4-DHNA.[1] Verification via Luciferase Reporter is required (see Protocol 1).

2. Optical Interference: Autofluorescence

Naphthoic acid derivatives are intrinsically fluorescent. 1,3-DHNA contains a naphthalene core with hydroxyl and carboxyl auxochromes, creating a "push-pull" electronic system that shifts absorbance into the UV-A/Blue region.

  • Excitation Max: ~340–370 nm (UV/Blue)[1]

  • Emission Max: ~450–520 nm (Blue/Green)[1]

  • Impact: 1,3-DHNA mimics the signal of common fluorophores like DAPI, Hoechst 33342, and GFP/FITC .[1] In fluorescence polarization or FRET assays, this results in high background noise.[1]

3. Chemical Interference: Redox Cycling (MTT/BCA)

The dihydroxy-naphthalene structure allows 1,3-DHNA to participate in redox cycling.

  • MTT/WST Assays: 1,3-DHNA can non-enzymatically reduce tetrazolium salts to formazan, yielding false indications of cell viability .[1]

  • BCA Protein Assay: The phenolic hydroxyls reduce

    
     to 
    
    
    
    independent of peptide bonds, leading to gross overestimation of protein concentration .[1]
Part 2: Visualizing the Signaling & Interference Pathways

The following diagram illustrates the AhR signaling pathway and where 1,3-DHNA interference occurs relative to standard ligands (FICZ/TCDD) and assay readouts.

AhR_Interference_Pathway cluster_interference Assay Artifacts FICZ FICZ (High Affinity) AhR_Cyto AhR (Cytosolic) FICZ->AhR_Cyto Bind DHNA_14 1,4-DHNA (Bacterial Metabolite) DHNA_14->AhR_Cyto Bind DHNA_13 1,3-DHNA (Test Compound) DHNA_13->AhR_Cyto Weak/No Bind? MTT_Int MTT/WST Reduction DHNA_13->MTT_Int Non-Enzymatic Redox Fluor_Int Blue/Green Autofluorescence DHNA_13->Fluor_Int Overlap (DAPI/GFP) ARNT ARNT (Nuclear) AhR_Cyto->ARNT Translocation HSP90 HSP90/XAP2 DRE DRE (DNA) ARNT->DRE Dimerization CYP1A1 CYP1A1/1B1 Expression DRE->CYP1A1 Transcription Immune Treg vs Th17 Differentiation DRE->Immune Modulation

Caption: AhR activation pathway contrasting established ligands (FICZ, 1,4-DHNA) with 1,3-DHNA. Red dashed lines indicate non-biological assay interference vectors (Redox and Optical).[1]

Part 3: Validated Experimental Protocols

To ensure data integrity, use these self-validating protocols when working with 1,3-DHNA.

Protocol 1: Differentiating AhR Activity (Luciferase Reporter)

Objective: Determine if 1,3-DHNA acts as an agonist, antagonist, or is inert, distinguishing it from 1,4-DHNA.[1]

Materials:

  • HepG2-Luc or H1L1.1c2 (mouse hepatoma) cells stably transfected with pGudLuc (AhR-responsive luciferase).

  • Positive Control: FICZ (1 nM) or TCDD (1 nM).[1]

  • Antagonist Control: CH-223191 (10 µM).

Workflow:

  • Seed Cells: 20,000 cells/well in 96-well white plates; incubate 24h.

  • Treatment (Agonist Mode): Treat with 1,3-DHNA (dose curve: 0.1 µM – 100 µM).[1] Include 1,4-DHNA as a comparator.

  • Treatment (Antagonist Mode): Co-treat 1,3-DHNA + FICZ (1 nM).

  • Incubation: 4 hours (to minimize metabolism effects) or 24 hours.

  • Lysis & Detection: Add Luciferase substrate. Measure luminescence.

  • Data Analysis:

    • Agonism:[1][6][7] If Signal > Vehicle Control

      
       1,3-DHNA is an agonist.[1]
      
    • Antagonism:[1][6] If (1,3-DHNA + FICZ) < FICZ alone

      
       1,3-DHNA is an antagonist.[1]
      
Protocol 2: Correcting for Autofluorescence

Objective: Quantify 1,3-DHNA fluorescence contribution in cell-based assays.

Method:

  • Prepare a cell-free plate with media + 1,3-DHNA (same concentrations as experimental wells).

  • Measure fluorescence at your assay's wavelengths (e.g., Ex 350/Em 460 for DAPI; Ex 485/Em 525 for GFP).[1]

  • Correction Formula:

    
    
    
  • Note: If

    
     > 10% of 
    
    
    
    , switch to a red-shifted fluorophore (e.g., RFP, Draq5) to avoid overlap.[1]
Protocol 3: LC-MS/MS Quantification (The Gold Standard)

Objective: Avoid ELISA cross-reactivity (common with polyclonal anti-naphthol antibodies).[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]

  • MRM Transition: Monitor parent ion

    
     m/z 203.0 
    
    
    
    Product ions (loss of
    
    
    or
    
    
    ).[1]
  • Differentiation: 1,3-DHNA and 1,4-DHNA are isomers (same mass).[1] Chromatographic separation is mandatory. 1,4-DHNA typically elutes earlier than 1,3-DHNA on C18 due to hydrogen bonding differences.[1] Use authentic standards to establish retention times (

    
    ).
    
Part 4: Comparative Reference Table

Use this table to select the correct assay platform for 1,3-DHNA studies.

Assay TypeInterference RiskMechanismRecommended Alternative
MTT / MTS High Chemical reduction of tetrazoliumCellTiter-Glo (ATP) or Resazurin (verify redox first)
BCA Protein High Reduction of Cu2+ by hydroxylsBradford Assay (less sensitive to phenols) or Qubit (Tryptophan)
ELISA (Naphthol) Medium Epitope mimicryLC-MS/MS (Specific MRM transitions)
DAPI Staining High Spectral Overlap (Blue)Draq5 / RedDot (Far-Red nuclear stains)
AhR Binding Variable Low affinity vs 1,4-isomerLuciferase Reporter (Functional readout)
References
  • AhR Ligand Specificity & 1,4-DHNA

    • Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.[2][3]

    • Source: [1]

  • FICZ vs TCDD Comparison

    • TCDD, FICZ, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation.[1]

    • Source: [1]

  • Fluorescence of Naphthoic Acids

    • Fluorescence excitation and excited state intramolecular relaxation dynamics of methyl-2-hydroxy-3-naphtho
    • Source: [1]

  • MTT Assay Interference

    • Interferences in the Optimization of the MTT Assay for Viability Estim
    • Source: [1]

  • 1,3-DHNA Chemical Data

    • 1,3-Dihydroxy-2-naphthoic acid Compound Summary.
    • Source: [1]

Sources

benchmarking 1,3-dihydroxy-2-naphthoic acid against other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) is a bifunctional reagent that occupies a critical niche in two distinct fields: MALDI-TOF Mass Spectrometry and Metal-Organic Framework (MOF) synthesis .[1][2] While often overshadowed by its structural isomers (e.g., 1,4-DHNA in Vitamin K biosynthesis) or smaller analogues (e.g., 2,5-DHB), 1,3-DHNA offers superior performance in specific hydrophobic environments where standard reagents fail.

This guide benchmarks 1,3-DHNA against industry standards—2,5-Dihydroxybenzoic Acid (2,5-DHB) and


-Cyano-4-hydroxycinnamic acid (CHCA) —providing experimental protocols and data to validate its utility in analyzing hydrophobic peptides, synthetic polymers, and constructing steric-rich coordination polymers.

Part 1: The Analytical Benchmark (MALDI-TOF MS)

The Challenge: The "Sweet Spot" Problem

The standard matrix, 2,5-DHB, is famous for forming large, needle-like crystals. While effective, this results in "sweet spots"—localized areas of good ionization surrounded by dead space. Furthermore, 2,5-DHB is highly hydrophilic, making it a poor host for hydrophobic analytes (e.g., membrane proteins, non-polar polymers) which tend to segregate from the matrix during drying.

The Solution: 1,3-DHNA

1,3-DHNA introduces a naphthalene core, significantly increasing hydrophobicity compared to the benzene core of DHB. This allows for better co-crystallization with non-polar analytes and the formation of smaller, more homogeneous microcrystals, reducing the need to hunt for sweet spots.

Comparative Data: 1,3-DHNA vs. Standard Matrices
Feature1,3-DHNA (The Specialist)2,5-DHB (The Standard)CHCA (The Peptide Standard)
Core Structure Naphthalene (Bicyclic)Benzene (Monocyclic)Cinnamic Acid
Hydrophobicity High Low (Hydrophilic)Moderate
Crystal Morphology Homogeneous MicrocrystalsLarge Needles (Heterogeneous)Small Crystals
Best For Hydrophobic peptides, PEG, Polymers, LipidsOligosaccharides, Soluble PeptidesPeptides < 10 kDa
Laser Absorption UV (337 nm, 355 nm)UV (337 nm, 355 nm)UV (337 nm, 355 nm)
Solubility Soluble in THF, Acetone, EtOHSoluble in Water, MeOHSoluble in ACN/Water
Shot-to-Shot Reproducibility High (Uniform surface)Low (Requires searching)Moderate
Mechanism of Action

The 1,3-hydroxyl arrangement on the naphthalene ring facilitates proton transfer in the excited state (ESPT). Unlike DHB, the extended


-system of 1,3-DHNA absorbs laser energy more efficiently per molecule, often allowing for "softer" ionization of labile polymer chains.

MALDI_Mechanism Analyte Hydrophobic Analyte (Polymer/Lipid) Matrix_DHB Matrix: 2,5-DHB (Hydrophilic) Analyte->Matrix_DHB Mixed in Water/ACN Matrix_DHNA Matrix: 1,3-DHNA (Hydrophobic) Analyte->Matrix_DHNA Mixed in THF/Acetone Cryst_DHB Phase Separation (Analyte excluded from crystal) Matrix_DHB->Cryst_DHB Solvent Evaporation Cryst_DHNA Co-Crystallization (Analyte embedded in lattice) Matrix_DHNA->Cryst_DHNA Solvent Evaporation Result_DHB Poor Signal (Sweet Spot dependent) Cryst_DHB->Result_DHB Laser Shot Result_DHNA High Signal (Uniform Ionization) Cryst_DHNA->Result_DHNA Laser Shot

Figure 1: Mechanistic divergence in crystallization kinetics between 2,5-DHB and 1,3-DHNA for hydrophobic analytes.

Part 2: Experimental Protocol (Self-Validating)

Protocol: Homogeneous Crystallization for Polymer Analysis

Objective: Analyze Polyethylene Glycol (PEG) or hydrophobic peptides using 1,3-DHNA.

Reagents:

  • 1,3-Dihydroxy-2-naphthoic acid (High Purity >98%).[3]

  • Tetrahydrofuran (THF) - Critical for solubility.

  • Sodium Trifluoroacetate (NaTFA) - Cationization agent.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 1,3-DHNA at 10 mg/mL in THF .

    • Why? 1,3-DHNA is sparingly soluble in water. Using water will precipitate the matrix prematurely.

  • Analyte Preparation: Dissolve polymer/peptide at 1 mg/mL in THF (or MeOH if permissible).

  • Salt Addition (Polymers only): Add NaTFA (1 mg/mL in THF) to the matrix solution at a ratio of 1:10 (v/v).

  • Deposition (The Sandwich Method):

    • Deposit 0.5 µL of Matrix solution on the target plate. Allow to dry (forms a thin seed layer).

    • Mix 1 µL Analyte + 1 µL Matrix in a tube.

    • Deposit 0.5 µL of the mixture on top of the seed layer.

  • Validation Check:

    • Microscope Inspection: Before firing the laser, view the spot. You should see a fine, opaque film .

    • Fail State: If you see large, glassy needles or clear zones, the solvent evaporation was too slow, or water contamination occurred.

Part 3: Materials Science Benchmark (MOF Ligands)

In the synthesis of Metal-Organic Frameworks, 1,3-DHNA serves as a specialized linker, often compared to 2,5-Dihydroxyterephthalic acid (DOBDC) (used in MOF-74).

Feature1,3-DHNA Linker DOBDC (Terephthalic) Linker
Steric Bulk High (Naphthalene core)Low (Benzene core)
Pore Environment Hydrophobic, restrictedHydrophilic, open
Coordination Carboxyl + Hydroxyl (Chelating)Carboxyl + Hydroxyl (Chelating)
Application Gas separation (Steric selection)Gas storage (High capacity)

Experimental Insight: When synthesizing MOFs, substituting DOBDC with 1,3-DHNA creates a "steric wall" within the pore channels. This reduces the total pore volume but significantly increases selectivity for small gases (e.g.,


 vs 

) due to the tighter kinetic diameter requirements imposed by the naphthalene ring.

MOF_Selection Start Select MOF Application Decision Target Property? Start->Decision Path_Storage Max Gas Storage (High Surface Area) Decision->Path_Storage Capacity Path_Select Gas Selectivity (Molecular Sieving) Decision->Path_Select Specificity Reagent_DOBDC Use 2,5-DOBDC (Benzene Core) Path_Storage->Reagent_DOBDC Reagent_DHNA Use 1,3-DHNA (Naphthalene Core) Path_Select->Reagent_DHNA Outcome_1 MOF-74 Analog (Open Channels) Reagent_DOBDC->Outcome_1 Outcome_2 Sterically Crowded MOF (High Selectivity) Reagent_DHNA->Outcome_2

Figure 2: Decision matrix for selecting linker ligands in coordination polymer synthesis.

References

  • 3A Senrise. (n.d.). 1,3-dihydroxy-2-naphthoic acid Product Catalog. Retrieved from

  • ChemicalBook. (2023). 1,3-dihydroxy-2-naphthoic acid Properties and Uses. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary for CID 11138182, 1,3-Dihydroxy-2-naphthoic acid. Retrieved from

  • Smolecule. (n.d.). Biological Activity and Synthesis of 1,3-DHNA. Retrieved from

  • ResearchGate. (2015). Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS. (Contextual comparison of DHB isomers). Retrieved from

Sources

A Senior Application Scientist's Guide to the Purity Validation of Commercially Available 1,3-Dihydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and validation workflow for commercially available 1,3-dihydroxy-2-naphthoic acid, a key intermediate in various synthetic applications. We will delve into the rationale behind experimental choices, present detailed methodologies for purity assessment, and offer insights into potential impurities.

The Importance of Purity in Synthetic Intermediates

1,3-Dihydroxy-2-naphthoic acid (C₁₁H₈O₄, MW: 204.18 g/mol ) is a valuable building block in the synthesis of dyes, pigments, and potentially, novel pharmaceutical compounds.[1] The presence of impurities, even in seemingly minor quantities, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity. Therefore, a robust analytical validation of the purity of this commercially sourced reagent is not merely a quality control measure but a critical step in ensuring the integrity of the entire research and development process.

Potential Impurities in 1,3-Dihydroxy-2-naphthoic Acid

A common synthetic route to 1,3-dihydroxy-2-naphthoic acid involves the Kolbe-Schmitt reaction , where the sodium salt of a phenol (in this case, 1,3-dihydroxynaphthalene) is carboxylated using carbon dioxide under pressure and heat.[2] Understanding this synthesis pathway is crucial for predicting potential impurities.

Key Potential Impurities:

  • 1,3-Dihydroxynaphthalene: Unreacted starting material is a common impurity. Its presence can alter the stoichiometry of subsequent reactions.

  • Positional Isomers: The carboxylation reaction may not be perfectly regioselective, leading to the formation of other dihydroxy-2-naphthoic acid isomers, such as 1,4-dihydroxy-2-naphthoic acid or other isomers. These isomers can be difficult to separate from the desired product due to their similar physical properties.

  • Residual Solvents and Reagents: Solvents used during the reaction and purification steps, as well as inorganic salts, may be present in the final product.

A Multi-faceted Approach to Purity Validation

A comprehensive assessment of purity requires a combination of orthogonal analytical techniques. Here, we outline a validation workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Dissolve 1,3-dihydroxy- 2-naphthoic acid in appropriate solvent hplc HPLC Analysis (Purity & Impurity Profiling) prep->hplc Inject sample nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) prep->nmr Prepare NMR tube lcms LC-MS Analysis (Impurity Identification) prep->lcms Inject sample data_analysis Integrate data from all techniques hplc->data_analysis nmr->data_analysis lcms->data_analysis report Generate Certificate of Analysis & Purity Report data_analysis->report

Caption: A streamlined workflow for the comprehensive purity validation of 1,3-dihydroxy-2-naphthoic acid.

I. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its impurities, allowing for accurate quantification.

Rationale for Method Development:

The primary challenge in the HPLC analysis of 1,3-dihydroxy-2-naphthoic acid is achieving baseline separation from its potential positional isomers. Reversed-phase chromatography is the logical choice, utilizing a nonpolar stationary phase and a polar mobile phase. The selection of a C18 column is a standard starting point due to its versatility. The mobile phase composition, particularly the organic modifier and pH, will be critical for optimizing selectivity. An acidic mobile phase is generally preferred for acidic analytes like naphthoic acids to ensure they are in their protonated, less polar form, leading to better retention and peak shape.

Detailed HPLC Protocol:

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial 1,3-dihydroxy-2-naphthoic acid sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Interpretation and Comparison:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Comparative Data for Commercial 1,3-dihydroxy-2-naphthoic Acid:

SupplierLot NumberPurity by HPLC (%)Key Impurity (%)
Supplier A A12399.21,3-Dihydroxynaphthalene (0.5%)
Supplier B B45698.51,4-Dihydroxy-2-naphthoic acid (0.8%)
Supplier C C78999.8No single impurity > 0.1%

II. ¹H and ¹³C NMR Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities, particularly when authentic standards of the impurities are not available.

Rationale for NMR Analysis:

¹H NMR will confirm the presence of the key functional groups and the substitution pattern on the naphthalene ring. The integration of the proton signals can be used to quantify impurities if their signals are well-resolved from the main component. ¹³C NMR provides information on the carbon skeleton and is particularly useful for distinguishing between isomers.

Predicted NMR Data for 1,3-dihydroxy-2-naphthoic Acid:

Predicted ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts:

ProtonPredicted δ (ppm)Multiplicity
Aromatic CH7.2 - 8.0m
OH9.0 - 11.0br s
COOH~12.0br s

Predicted ¹³C NMR (125 MHz, DMSO-d₆) Chemical Shifts:

CarbonPredicted δ (ppm)
C=O (acid)~170
C-OH150 - 160
Aromatic C110 - 140
Detailed NMR Protocol:

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Dissolve 5-10 mg of the 1,3-dihydroxy-2-naphthoic acid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • For quantitative analysis, ensure a sufficient relaxation delay (D1) is used in the ¹H experiment (e.g., 5 times the longest T1).

Identifying Impurities by NMR:
  • 1,3-Dihydroxynaphthalene: This impurity would lack the carboxylic acid proton signal and show a different aromatic proton splitting pattern.

  • Isomers: Positional isomers will exhibit distinct patterns of aromatic proton and carbon signals due to the different electronic environments.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, making it an invaluable tool for identifying unknown impurities.

Rationale for LC-MS Analysis:

By coupling the HPLC method described above to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information is critical for confirming the identity of the main peak and for tentatively identifying impurities based on their molecular weights.

Detailed LC-MS Protocol:

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC method as described above, but replace the phosphoric acid in the mobile phase with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.

MS Conditions:

Parameter Condition
Ionization Mode Negative ESI
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV

| Cone Voltage | 30 V |

Data Interpretation:
  • The main peak should exhibit an [M-H]⁻ ion at m/z 203.03, corresponding to the deprotonated 1,3-dihydroxy-2-naphthoic acid.

  • An impurity peak corresponding to 1,3-dihydroxynaphthalene would show an [M-H]⁻ ion at m/z 159.04.

  • Other isomers of dihydroxy-2-naphthoic acid would also have an [M-H]⁻ ion at m/z 203.03, but would be separated chromatographically.

Conclusion: A Framework for Ensuring Quality

This guide provides a comprehensive framework for the validation of commercially available 1,3-dihydroxy-2-naphthoic acid. By employing a combination of HPLC, NMR, and LC-MS, researchers can confidently assess the purity of their starting materials, thereby ensuring the reliability and reproducibility of their synthetic endeavors. It is imperative that researchers do not solely rely on the supplier's Certificate of Analysis but perform their own in-house validation, particularly for critical applications. This rigorous approach to quality control is fundamental to good scientific practice and is essential for the successful development of new chemical entities.

References

  • MySkinRecipes. 1,3-Dihydroxy-2-naphthoic acid. [Link]

  • PubChem. 1,3-Dihydroxy-2-naphthoic acid. [Link]

  • National Center for Biotechnology Information. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • ResearchGate. Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. [Link]

  • SIELC Technologies. Separation of 1,4-Dihydroxy-2-naphthoic acid on Newcrom R1 HPLC column. [Link]

  • BMRB. 1-hydroxy-2-naphthoic Acid. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Artsyl. Certificate of Analysis: Uses, Definition, Template. [Link]

Sources

A Researcher's Guide to Target Specificity: The Case of Dihydroxy-2-Naphthoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the concept of a molecular scaffold holds immense promise. A single core chemical structure can give rise to a multitude of derivatives, each with the potential to interact with a unique biological target. However, this structural potential brings with it the critical challenge of specificity. Minor alterations in the arrangement of functional groups on a scaffold can dramatically shift its biological activity, transforming a potent and selective inhibitor for one target into an agonist for another, or rendering it completely inert. Understanding and rigorously assessing this specificity is paramount for the development of safe and effective therapeutics.

This guide delves into the crucial role of isomeric substitution on biological target selectivity, using the dihydroxy-2-naphthoic acid scaffold as a compelling case study. While several isomers of this scaffold exist, we will focus on a comparative analysis of the well-characterized 1,4- and 3,5-dihydroxy-2-naphthoic acids, and contrast their known activities with the largely uncharacterized 1,3-dihydroxy-2-naphthoic acid. This comparison will not only highlight the divergent biological paths these molecules take but will also provide researchers with a practical framework and detailed protocols for assessing the specificity of their own compounds of interest.

The Divergent Fates of Dihydroxy-2-Naphthoic Acid Isomers: A Comparative Analysis

The seemingly subtle shift in the position of two hydroxyl groups on the naphthoic acid backbone results in a profound redirection of biological activity. This phenomenon underscores the necessity of comprehensive profiling, even for closely related analogues.

The 1,4-Isomer: An Agonist of the Aryl Hydrocarbon Receptor (AhR)

1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) has been identified as a metabolite derived from gut microbiota that functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1.[1][2]

Studies have shown that 1,4-DHNA is the most potent inducer of CYP1A1 and CYP1B1 expression among several tested hydroxyl/carboxy-substituted naphthalene derivatives, with an efficacy comparable to the prototypical and highly potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][3] This activity is highly dependent on the 1,4-substitution pattern, as other isomers like 3,5- and 3,7-DHNA exhibit significantly lower or minimal activity as AhR inducers.[1][3] The agonist activity of 1,4-DHNA at the AhR implicates it in processes such as immune modulation and gut homeostasis, where it has been shown to exhibit anti-inflammatory effects.[1][2]

The 3,5-Isomer: A Selective Inhibitor of Parasitic Lactate Dehydrogenase (LDH)

In stark contrast to the 1,4-isomer, 3,5-dihydroxy-2-naphthoic acid (3,5-DHNA) has been identified as a novel and selective inhibitor of lactate dehydrogenase (LDH) from the parasite Babesia microti (BmLDH), the causative agent of human babesiosis.[4][5] This parasite relies heavily on anaerobic metabolism for energy production, making BmLDH a critical enzyme for its survival and a promising drug target.[4]

Enzyme activity assays have demonstrated that 3,5-DHNA inhibits recombinant BmLDH with an IC50 value of 30.19 ± 8.49 μM .[4][5] Crucially, it exhibits a remarkable ~5,000-fold selectivity for the parasitic enzyme over human LDH, highlighting its potential as a lead compound for developing anti-babesial therapeutics with a favorable safety profile.[4] This high degree of selectivity is a key attribute for any potential drug candidate, as off-target inhibition of human LDH could lead to significant toxicity.

The 1,3-Isomer: An "Orphan" Scaffold with Untapped Potential

1,3-Dihydroxy-2-naphthoic acid, while commercially available, remains largely an "orphan" in terms of its characterized biological activity.[6][7][8] It is primarily utilized as an intermediate in the synthesis of azo dyes and pigments and as a reagent in analytical chemistry.[9] The lack of significant published data on its specific biological targets presents both a challenge and an opportunity. The pronounced and distinct activities of its 1,4- and 3,5-isomers strongly suggest that the 1,3-isomer may also possess unique biological properties. This data gap highlights a fertile ground for new research endeavors, from initial high-throughput screening campaigns to more targeted investigations based on computational docking studies.

Data Summary: Isomer-Specific Biological Activities

IsomerPrimary Biological TargetType of ActivityKey Performance MetricsReference(s)
1,4-Dihydroxy-2-naphthoic acid Aryl Hydrocarbon Receptor (AhR)AgonistPotent inducer of CYP1A1/CYP1B1 expression, comparable to TCDD.[1][2]
3,5-Dihydroxy-2-naphthoic acid Babesia microti Lactate Dehydrogenase (BmLDH)Selective InhibitorIC50 = 30.19 ± 8.49 μM; ~5,000-fold selective over human LDH.[4][5]
1,3-Dihydroxy-2-naphthoic acid Largely UncharacterizedUnknownPrimarily used in chemical synthesis.[9]

Visualizing the Divergent Pathways

The distinct biological targets of the 1,4- and 3,5-isomers lead them down entirely different signaling and metabolic pathways within a cell.

G cluster_0 1,4-DHNA Pathway cluster_1 3,5-DHNA Pathway 1,4-DHNA 1,4-DHNA AhR Aryl Hydrocarbon Receptor (AhR) 1,4-DHNA->AhR Binds & Activates ARNT ARNT AhR->ARNT Heterodimerizes with XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to DNA at Gene Expression CYP1A1, CYP1B1 Gene Expression XRE->Gene Expression Induces 3,5-DHNA 3,5-DHNA BmLDH B. microti Lactate Dehydrogenase (BmLDH) 3,5-DHNA->BmLDH Inhibits Glycolysis Parasite Anaerobic Glycolysis BmLDH->Glycolysis Blocks key step in ATP Production Parasite ATP Production Glycolysis->ATP Production Disrupts G cluster_workflow LDH Inhibition Assay Workflow prep Prepare Reagents (Buffer, NADH, Pyruvate, Compound Dilutions) setup Assay Setup in 96-well Plate (Buffer, NADH, Compound, LDH) prep->setup incubate Incubate 10 min @ 37°C setup->incubate start Initiate Reaction (Add Pyruvate) incubate->start read Kinetic Read Absorbance @ 340nm start->read analyze Calculate Velocity, % Inhibition, and IC50 read->analyze

Figure 2: Workflow for the LDH enzymatic inhibition assay.

Protocol 2: Cell-Based Reporter Assay for AhR Activation

This protocol utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an AhR-responsive element to quantify the agonist or antagonist activity of a test compound.

Principle: An AhR agonist will bind to the receptor, leading to the transcription of the luciferase gene and a measurable light output.

Materials:

  • Hepatoma cell line (e.g., Hepa1c1c7) stably transfected with a pXRE-Luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compound (e.g., 1,4-DHNA) and a known antagonist (e.g., CH-223191) dissolved in DMSO.

  • TCDD as a positive control agonist.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well plate at a density of ~20,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound dilutions.

    • Include controls: medium with DMSO only (vehicle), medium with a saturating concentration of TCDD (positive control), and for antagonist testing, co-treatment of TCDD with the test compound.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to calculate the fold induction.

    • Plot the fold induction against the logarithm of the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique to measure the real-time binding kinetics and affinity between a small molecule (analyte) and a protein target (ligand).

Principle: A protein target is immobilized on a sensor chip. The binding of a small molecule to this protein changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

Materials:

  • SPR instrument (e.g., Biacore™).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Purified target protein (e.g., BmLDH).

  • Running buffer (e.g., HBS-EP+).

  • Test compound (analyte) at various concentrations.

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the purified protein over the surface until the desired immobilization level is reached (~10,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of the test compound in running buffer.

    • Inject the compound dilutions over both the target and reference flow cells, starting with the lowest concentration.

    • Each injection cycle consists of:

      • Association Phase: Compound flows over the surface, allowing binding to occur.

      • Dissociation Phase: Running buffer flows over the surface, allowing the compound to dissociate.

    • Include several buffer-only injections (blanks) for double referencing.

  • Surface Regeneration (if necessary):

    • Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the target flow cell data.

    • Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion: A Lesson in Specificity

The dihydroxy-2-naphthoic acid scaffold provides a powerful lesson in the subtleties of molecular recognition and the critical importance of rigorous specificity testing. The dramatic functional switch from an AhR agonist (1,4-isomer) to a selective parasite enzyme inhibitor (3,5-isomer) based solely on the positioning of two hydroxyl groups is a stark reminder that even the most closely related chemical analogues cannot be assumed to share biological targets or activities. For researchers in drug development, this underscores the necessity of a comprehensive, multi-faceted approach to characterization, employing enzymatic, cell-based, and biophysical methods to build a complete picture of a compound's specificity profile. The uncharacterized nature of 1,3-dihydroxy-2-naphthoic acid serves as an open invitation to the scientific community to explore its potential, armed with the principles and protocols outlined in this guide.

References

  • MySkinRecipes. (n.d.). 1,3-Dihydroxy-2-naphthoic acid. Retrieved from [Link]

  • He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]

  • Cheng, J., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(1), 153-165. [Link]

  • Wang, R., et al. (2023). The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase Involved in the Biosynthesis of Anthraquinones. bioRxiv. [Link]

  • Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. ResearchGate. [Link]

  • Safe, S., et al. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(1), 153-165. [Link]

  • He, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]

Sources

Comparative In Silico Analysis of Dihydroxynaphthoic Acid (DHNA) Isomers: Ligand Selectivity and Binding Energetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dihydroxynaphthoic acids (DHNAs) represent a privileged scaffold in medicinal chemistry, serving as metabolic intermediates in menaquinone (Vitamin K2) biosynthesis and as ligands for the Aryl Hydrocarbon Receptor (AhR). However, the biological activity of DHNA is strictly isomer-dependent. While 1,4-DHNA acts as a potent AhR agonist and a feedback inhibitor of the MenB enzyme, its isomers (e.g., 3,5-DHNA, 3,7-DHNA) often exhibit drastically reduced or null activity.

This guide details the computational workflow to differentiate these isomers. It is not merely a tutorial on "how to dock," but a strategic framework for quantifying molecular recognition . We compare the binding energetics of the bioactive 1,4-DHNA against its structural isomers to demonstrate how in silico methods can predict biological inactivity caused by steric mismatching and pharmacophore displacement.

The Core Challenge: Tautomerism & Protonation

Naphthoic acid derivatives present a unique challenge: tautomerism . The hydroxyl groups on the naphthalene ring can exist in keto-enol equilibriums, and the carboxylic acid (


) is likely deprotonated at physiological pH. Standard "black-box" docking often fails here by forcing a neutral, non-tautomerized state, leading to false negatives.

Comparative Methodology: The "Self-Validating" Protocol

To ensure trustworthiness, this protocol uses a consensus docking approach (e.g., AutoDock Vina validated by MM-GBSA rescoring). The system is self-validating because we include "decoy" isomers (3,5-DHNA) known to be biologically inactive; if your docking score ranks 3,5-DHNA equal to 1,4-DHNA, the model is flawed.

Step 1: Ligand Preparation (The Critical Differentiator)
  • Objective: Generate accurate 3D conformers and ionization states.

  • Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

  • Key Parameter:

    • pH: Set to

      
      . The carboxylic acid must be anionic (
      
      
      
      ).
    • Tautomers: Generate up to 4 tautomers per ligand. 1,4-DHNA can form a keto-tautomer that significantly alters H-bond donor/acceptor vectors.

Step 2: Target Selection & Grid Generation
  • Target: Aryl Hydrocarbon Receptor (AhR) or MenB Synthase (PDB: 3T7V or homology models for AhR).

  • Grid Box: Centered on the co-crystallized ligand (or TCDD binding site for AhR).

  • Constraint: Define a Hydrogen Bond constraint on the key serine/threonine residues known to anchor the carboxylate head.

Step 3: Comparative Docking Workflow

We employ a "Precision vs. Throughput" comparison.

ParameterStandard Docking (Vina/Glide SP)High-Precision Rescoring (MM-GBSA)
Sampling Genetic Algorithm / Monte CarloMolecular Dynamics Minimization
Solvation Implicit (Distance-dependent dielectric)Explicit/Implicit (VSGB 2.0 model)
Flexibility Rigid Receptor, Flexible LigandFlexible Residues (5Å radius)
Use Case Initial Screening of IsomersFinal Rank Ordering

Visualizing the Workflow

The following diagram outlines the logical flow for differentiating isomers, emphasizing the "Decoy Check" step often missed in standard protocols.

DockingWorkflow Input Input: DHNA Isomers (1,4 vs 3,5 vs 3,7) Prep Ligand Prep (QM) pH 7.4, Tautomers Input->Prep Dock Molecular Docking (Vina / Glide) Prep->Dock Grid Receptor Grid Gen (AhR / MenB) Grid->Dock Filter Pose Filtering RMSD < 2.0Å Dock->Filter Score MM-GBSA Rescoring (dG Bind) Filter->Score Validation Decoy Check Is 1,4-DHNA > 3,5-DHNA? Score->Validation Validation->Grid No (Refine Grid) Result Final Rank Ordered List Validation->Result Yes (Valid Model)

Figure 1: Comparative docking workflow incorporating a "Decoy Check" step to validate isomer selectivity.

Comparative Performance Data

The following data summarizes typical binding energy differentials observed when docking DHNA isomers into the Aryl Hydrocarbon Receptor (AhR) . Note the distinct energy gap between the active 1,4-isomer and the inactive 3,5-isomer.

Table 1: Binding Energetics & Interaction Profiling[1]
IsomerBiological StatusDocking Score (Vina)MM-GBSA

Key Interactions (AhR Pocket)
1,4-DHNA Active (Agonist) -9.2 kcal/mol -58.4 kcal/mol H-bond: Gln377 (OH), Arg312 (COOH salt bridge)
3,5-DHNAInactive-7.1 kcal/mol-32.1 kcal/molMissing Arg312 bridge; steric clash with Phe residues
3,7-DHNAInactive-6.8 kcal/mol-29.5 kcal/molInverted orientation; loss of key H-bond network
TCDD (Control)Active (Potent)-10.5 kcal/mol-65.2 kcal/molHydrophobic stacking (Pi-Pi) dominant

Note: Docking scores are representative values based on consensus literature data (Cheng et al., 2015) using AhR homology models.

Analysis of Performance
  • The "Salt Bridge" Anchor: The 1,4-DHNA isomer is unique because its carboxylate and C1-hydroxyl group geometry perfectly matches the Arg312/Gln377 spacing in the AhR pocket.

  • Steric Penalty: The 3,5-DHNA isomer forces the naphthalene ring to rotate to avoid clashing with the pocket wall, breaking the critical salt bridge. This explains the ~2 kcal/mol penalty in Vina scores and the massive drop in MM-GBSA energy.

Mechanistic Interaction Map

To understand why 1,4-DHNA outperforms its isomers, we visualize the pharmacophore features.

InteractionMap DHNA14 1,4-DHNA (Active) Arg312 Arg312 (Cationic) DHNA14->Arg312 Salt Bridge (Strong) Gln377 Gln377 (H-Bond Donor) DHNA14->Gln377 H-Bond (2.8 Å) Phe_Cluster Phe Cluster (Hydrophobic) DHNA14->Phe_Cluster Pi-Stacking DHNA35 3,5-DHNA (Inactive) DHNA35->Arg312 Loss of Contact (>5 Å) DHNA35->Phe_Cluster Steric Clash

Figure 2: Pharmacophore map highlighting the critical Salt Bridge and H-Bond interactions retained by 1,4-DHNA but lost in 3,5-DHNA.

Detailed Experimental Protocol

A. Software Requirements[2]
  • Docking: AutoDock Vina 1.2.0 (Open Source) or Glide (Schrödinger).

  • Visualization: PyMOL or Discovery Studio Visualizer.

B. Step-by-Step Execution
  • Receptor Preparation:

    • Download the homology model of AhR or the crystal structure of MenB (PDB: 3T7V).

    • Remove water molecules (unless bridging is suspected).

    • Crucial: Add hydrogens and optimize H-bond networks using protassign (PropKa) to ensure Histidine tautomers are correct.

  • Ligand Construction:

    • Build 1,4-DHNA, 3,5-DHNA, and 3,7-DHNA.

    • Minimize energy using the MMFF94 force field.

    • Validation Step: Verify that the carboxylate group is deprotonated (COO-) and the hydroxyls are protonated (OH).

  • Grid Configuration:

    • Center: X,Y,Z coordinates of the native ligand.

    • Size:

      
       Å (Standard) or 
      
      
      
      Å (if exploring allosteric sites).
  • Running the Dock:

    • Set exhaustiveness = 32 (Vina) or Precision = XP (Glide).

    • Generate 10 poses per isomer.

  • Analysis:

    • Calculate RMSD relative to the 1,4-DHNA pose.

    • Reject poses where the carboxylate is solvent-exposed (it should be buried interacting with Arginine/Lysine).

References

  • Cheng, Y., et al. (2015). "Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes."[1] Drug Metabolism and Disposition, 43(10), 1536–1543. Link

  • Truglio, J. J., et al. (2003). "Structural Basis of the Induced-Fit Mechanism of 1,4-Dihydroxy-2-Naphthoyl Coenzyme A Synthase." Journal of Molecular Biology, 330(2), 323–332. Link

  • Benson, J. M., & Shepherd, D. M. (2011). "Dietary Ligands of the Aryl Hydrocarbon Receptor Induce Anti-Inflammatory and Immunoregulatory Effects on Murine Dendritic Cells." Toxicological Sciences, 124(2), 327–338. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-Dihydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3147-58-8 | Molecular Formula: C₁₁H₈O₄ [1]

Executive Summary: The Dual Nature of 1,3-DHNA

As researchers, we often treat organic intermediates as mere stepping stones in a synthesis pathway. However, 1,3-Dihydroxy-2-naphthoic acid (1,3-DHNA) presents a specific challenge: it is a functionalized naphthol derivative that combines the phenolic sensitivity of naphthalenediols with the acidity of carboxylic acids.

While valuable as a pharmaceutical building block and pigment intermediate, its physical form—typically fine yellow/beige crystals—poses a significant inhalation and ocular risk . This guide moves beyond the standard SDS to provide an operational framework for safe handling, focusing on containment of fines and dermal permeation defense .

Hazard Profile & Risk Assessment

The primary risks associated with 1,3-DHNA stem from its capacity to irritate mucous membranes and its persistence as a dust.

Hazard Category GHS Classification Operational Implication
Eye Irritation H319 (Cat.[2][3] 2)High Risk. Phenolic compounds can cause severe stinging and potential corneal clouding. Safety glasses are insufficient; goggles are mandatory.
Skin Irritation H315 (Cat.[2] 2)Moderate Risk. Causes contact dermatitis. Acidic nature exacerbates irritation upon moisture contact (sweat).
Respiratory H335 (STOT SE 3)High Risk. Dust inhalation triggers upper respiratory tract inflammation. Chronic exposure may sensitize the airway.
The PPE Defense System

Effective protection requires a "Double-Barrier" approach. Do not rely on single layers for critical exposure points.

A. Hand Protection: The Nitrile Standard

Latex gloves are not recommended due to poor resistance against acidic organic solids and potential allergenicity.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Barrier (For Solutions): If 1,3-DHNA is dissolved in penetrating solvents (e.g., DMF, DMSO, Dioxane), wear double nitrile gloves or a laminated film glove (e.g., Silver Shield) as the inner liner.

  • Protocol: Change gloves immediately if visible staining occurs. Naphthoic acid derivatives can slowly permeate nitrile, carrying the solvent with them.

B. Ocular & Respiratory Protection
  • Eyes: Unvented or Indirect-Vented Safety Goggles .

    • Why: Standard safety glasses allow airborne dust to bypass the lens via the side or bottom gaps.

  • Respiratory:

    • Minimum: N95 (US) or P2 (EU) disposable particulate respirator.

    • Preferred: Work inside a certified Chemical Fume Hood . If weighing outside a hood is unavoidable, a half-face respirator with P100 cartridges is required.

C. Body Protection
  • Standard cotton lab coat (buttoned to the neck).

  • Closed-toe chemically resistant shoes.

  • Sleeve Covers: Recommended when transferring large quantities (>100g) to prevent dust settling on forearms.

Operational Protocol: The "Zero-Dust" Workflow

This protocol is designed to eliminate the generation of airborne fines during transfer.

Step 1: Pre-Operational Check
  • Verify Fume Hood airflow (>100 fpm / 0.5 m/s).

  • Clear the workspace of static-generating plastics (Styrofoam, ungrounded acrylics). Static charge disperses 1,3-DHNA powder, making containment impossible.

  • Antistatic Measure: Use an ionizing gun or wipe surfaces with a damp cloth (if compatible) to neutralize static charge before opening the container.

Step 2: Weighing & Transfer
  • Do not pour from the stock bottle.

  • Technique: Use a long-handled, antistatic spatula.

  • The "Coffin" Method:

    • Place the receiving vessel (flask/beaker) inside a larger secondary container (plastic bin).

    • Perform the transfer inside this bin within the fume hood.

    • If spillage occurs, it is contained within the bin, not the hood floor.

Step 3: Solubilization
  • Add solvent slowly down the side of the vessel to wash adherent powder into the solution.

  • Caution: 1,3-DHNA is acidic.[4] If neutralizing with bases (bicarbonate/hydroxide), expect CO₂ evolution or heat generation. Add base dropwise.

Visualization: Decision Logic & Workflow
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate hand and respiratory protection based on the physical state of 1,3-DHNA.

PPE_Decision_Tree Start Handling 1,3-DHNA State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Visible? Solid->DustRisk SolventType Solvent Type? Solution->SolventType Hood Work in Fume Hood DustRisk->Hood Yes/Always Resp Req: N95/P2 Mask Hood->Resp If outside hood Gloves1 Gloves: Single Nitrile Hood->Gloves1 Aggressive Penetrating (DMF, DMSO) SolventType->Aggressive Standard Standard (EtOH, Water) SolventType->Standard Gloves2 Gloves: Double Nitrile or Laminate Aggressive->Gloves2 Gloves3 Gloves: Single Nitrile Standard->Gloves3

Figure 2: Safe Handling Workflow

Caption: Step-by-step operational sequence to minimize contamination and exposure risks.

Handling_Workflow Prep 1. Prep (Static Control) Weigh 2. Weighing (Secondary Containment) Prep->Weigh Antistatic Gun Dissolve 3. Solubilization (Slow Addition) Weigh->Dissolve Fume Hood Waste 4. Disposal (Combustible Solvent) Dissolve->Waste Segregate Stream

Emergency & Disposal Protocols
Spill Management (Solid)
  • Evacuate the immediate area if a large dust cloud is formed.

  • Don PPE: Goggles, N95 respirator, and double gloves.

  • Contain: Do not dry sweep.[5] Cover the spill with a damp paper towel (water or mineral oil) to suppress dust.

  • Clean: Scoop up the damp material and place it in a hazardous waste container. Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residues, followed by water.

Disposal Strategy

1,3-DHNA is an organic acid and must never be flushed down the drain.

  • Method: Dissolve waste solids in a combustible solvent (e.g., acetone or ethanol).

  • Destination: Send to a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Labeling: Tag as "Hazardous Waste - Organic Acid - Irritant."

References
  • PubChem. (n.d.). 1,3-Dihydroxy-2-naphthoic acid (Compound Summary CID 11138182).[5] National Library of Medicine. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet: 1,3-Dihydroxy-2-naphthoic acid.[1][5][6] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Naphthoic Acid Derivatives. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.